2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKQMCGTSWDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375247 | |
| Record name | 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-58-4 | |
| Record name | 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorophenylboronic acid pinacol ester, is a key organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a versatile building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The incorporation of a fluorine atom on the phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important reagent.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2]
The Miyaura Borylation Reaction
The Miyaura borylation offers a direct and highly functional group tolerant route to arylboronic esters.[2] The general scheme for the synthesis of the target compound involves the reaction of a 4-fluorophenyl halide (typically bromide or iodide) with bis(pinacolato)diboron.
General Reaction Scheme:
Figure 1: General scheme for the Miyaura borylation.
The catalytic cycle of the Miyaura borylation is believed to proceed through a series of well-defined steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of base is crucial to the success of the reaction, with weaker bases like potassium acetate (KOAc) being preferred to prevent the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[2]
Experimental Protocol: Representative Miyaura Borylation
Materials:
-
1-Bromo-4-fluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a white solid.
Quantitative Data for Miyaura Borylation
The following table summarizes typical reaction conditions and yields for the Miyaura borylation of various aryl halides, providing context for the synthesis of the target compound.
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 16 | ~85-95 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | KOAc (3) | DMSO | 80 | 6 | 93 |
| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (1.5) | Toluene | 100 | 24 | 88 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 12 | 75 |
Note: Yields are highly dependent on the specific substrate, catalyst, ligand, base, and reaction conditions. The data for 1-bromo-4-fluorobenzene is a representative estimate based on typical Miyaura borylation reactions.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods. While a specific spectrum for this compound is not provided in the search results, the expected NMR data, based on similar structures, are as follows:
-
¹H NMR (CDCl₃): δ ~7.7-7.8 (m, 2H, Ar-H ortho to B), ~7.0-7.1 (m, 2H, Ar-H meta to B), 1.35 (s, 12H, C(CH₃)₂).
-
¹³C NMR (CDCl₃): δ ~165 (d, J ≈ 250 Hz, C-F), ~137 (d, J ≈ 8 Hz, C-H ortho to B), ~115 (d, J ≈ 21 Hz, C-H meta to B), ~84 (s, C(CH₃)₂), ~25 (s, C(CH₃)₂). The carbon attached to boron is often not observed due to quadrupolar relaxation.
Reactivity of this compound
The primary utility of this compound lies in its application as a nucleophilic partner in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. In this reaction, the arylboronic ester couples with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling.
This reaction is integral to the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The 4-fluorophenyl moiety can be readily introduced into complex molecules using this methodology.
Catalytic Cycle Workflow:
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Other Reactions of Arylboronic Esters
While the Suzuki-Miyaura coupling is the most common application, arylboronic esters like this compound can participate in other useful transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. Arylboronic esters can react with amines, amides, or alcohols to form the corresponding arylated products.[3][4] This provides a valuable alternative to the Buchwald-Hartwig amination.
-
Homocoupling: In the presence of a palladium catalyst and an oxidant, arylboronic esters can undergo homocoupling to form symmetrical biaryls.[1][5][6][7][8] While often considered a side reaction in Suzuki-Miyaura couplings, it can be synthetically useful for the preparation of symmetrical molecules.
-
Protonodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. While often an undesired side reaction, particularly under acidic or basic conditions, it can be synthetically useful for regioselective deuteration when a deuterium source is used.[9]
Applications in Drug Discovery and Development
The utility of this compound in drug discovery is primarily linked to its role as a precursor to molecules containing the 4-fluorophenyl motif. The introduction of fluorine can modulate a drug candidate's:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and its high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with a biological target.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
The Suzuki-Miyaura coupling, utilizing this boronic ester, allows for the late-stage introduction of the 4-fluorophenyl group into complex molecular scaffolds, a highly desirable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Miyaura borylation and its wide applicability in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the field of drug discovery and development. The ability to readily introduce the 4-fluorophenyl moiety provides medicinal chemists with a powerful strategy to fine-tune the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis and reactivity is therefore essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
CAS number 4-Fluorophenylboronic acid pinacol ester
An In-depth Technical Guide to 4-Fluorophenylboronic Acid Pinacol Ester
CAS Number: 443777-22-0 (Alternate: 214360-58-4) Chemical Name: 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details its physicochemical properties, spectral characteristics, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
4-Fluorophenylboronic acid pinacol ester is a white to off-white crystalline solid at room temperature. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding boronic acid, making it easier to handle and purify.
| Property | Value |
| Molecular Formula | C₁₂H₁₆BFO₂ |
| Molecular Weight | 222.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported; expected to be a crystalline solid with a melting point similar to related arylboronic esters (e.g., 85-89 °C for the 4-bromomethyl derivative). |
| Boiling Point | 279.4 °C at 760 mmHg (Predicted)[1] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |
| Density | 1.05 g/cm³ (Predicted)[1] |
Spectral Data
The structural identity of 4-Fluorophenylboronic acid pinacol ester is confirmed through various spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ~7.80 | Doublet of doublets | J ≈ 8.5, 6.3 | 2H, Ar-H (ortho to Boron) |
| ~7.05 | Triplet | J ≈ 8.9 | 2H, Ar-H (ortho to Fluorine) | |
| 1.34 | Singlet | - | 12H, -C(CH ₃)₂ | |
| ¹³C NMR | ~165.1 | Doublet | J ≈ 250.3 | 1C, C -F |
| ~137.0 | Doublet | J ≈ 8.2 | 2C, C -B | |
| ~114.8 | Doublet | J ≈ 20.2 | 2C, C -H (ortho to F) | |
| ~83.9 | Singlet | - | 2C, -C (CH₃)₂ | |
| ~24.8 | Singlet | - | 4C, -C(C H₃)₂ | |
| ¹⁹F NMR | ~ -113 | Multiplet | - | 1F, Ar-F |
| ¹¹B NMR | ~ +30 | Broad Singlet | - | 1B, Ar-B |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration. The ¹⁹F NMR chemical shift is in the typical range for an aryl fluoride[2][3].
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (methyl) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1360 | B-O stretch | Boronic ester |
| ~1270 | C-F stretch | Aryl fluoride |
| ~1140 | C-O stretch | Pinacol ester |
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight of the compound.
| m/z | Assignment |
| 222.06 | [M]⁺ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 123 | [M - C₆H₁₂O₂]⁺ (Loss of pinacol) |
| 96 | [C₆H₄F]⁺ |
Synthesis and Experimental Protocols
Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester
This compound is typically synthesized via the esterification of 4-fluorophenylboronic acid with pinacol.
Caption: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester.
Detailed Experimental Protocol:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Solvent Addition: Add an anhydrous solvent, such as diethyl ether or dichloromethane, to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dehydration: Add an anhydrous dehydrating agent, such as magnesium sulfate (MgSO₄) (1.5 eq), to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dehydrating agent. Wash the solid residue with the solvent used for the reaction.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
4-Fluorophenylboronic acid pinacol ester is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.
Caption: Workflow for a typical Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol (Representative Example):
-
Reaction Setup: In a reaction vessel, combine 4-Fluorophenylboronic acid pinacol ester (1.2 eq), an aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
4-Fluorophenylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed). May cause skin and eye irritation.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Wear protective gloves, eye protection, and a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture and air, so storage under an inert atmosphere is recommended.
Conclusion
4-Fluorophenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex molecules in drug discovery and materials science. This guide provides the fundamental technical information required for its effective and safe use in a research setting.
References
An In-depth Technical Guide to 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also widely known as 4-Fluorophenylboronic acid pinacol ester, is a versatile organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. As a stable, crystalline solid, it serves as a key building block in the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom on the phenyl ring allows for the introduction of this critical pharmacophore into target molecules, which can modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its structure, properties, synthesis, and application, with a focus on practical experimental protocols for research and development.
Structure and Nomenclature
The compound consists of a 4-fluorophenyl group attached to the boron atom of a pinacol-derived cyclic boronic ester. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves to protect the boronic acid moiety, rendering the compound more stable to air and moisture and less prone to protodeboronation compared to the free boronic acid.
-
IUPAC Name: this compound
-
Synonyms: 4-Fluorophenylboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)fluorobenzene[1]
References
A Technical Guide to 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability, Synthetic Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthetic applications, and biological relevance of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in forming carbon-carbon bonds, particularly in the synthesis of biologically active compounds.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 98%. While pricing is subject to change and often dependent on the supplier and quantity ordered, a summary of representative commercial sources is provided below.
| Supplier | Product Number | Purity | Available Quantities |
| Chem-Impex | 26233 | ≥ 98% (GC) | 5g, 25g |
| TCI America | F1085 | >98.0% (GC) | 1g, 5g |
| Sigma-Aldrich | - | - | - |
| Fisher Scientific | - | - | - |
| Oakwood Chemical | - | - | - |
Physicochemical Properties
| Property | Value |
| CAS Number | 214360-58-4 |
| Molecular Formula | C₁₂H₁₆BFO₂ |
| Molecular Weight | 222.07 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | Typically ≥ 98% |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Application in Drug Discovery: Inhibition of p38 MAP Kinase
This compound is a key building block in the synthesis of various biologically active molecules, including inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer.[][]
The p38 MAPK Signaling Pathway and its Inhibition
The p38 MAPK pathway is a cascade of protein kinases that ultimately leads to the phosphorylation and activation of downstream transcription factors and other proteins, driving inflammatory responses. Small molecule inhibitors can block the activity of p38 MAPK, thereby attenuating the inflammatory cascade.
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by a small molecule inhibitor synthesized using this compound as a precursor.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers engaged in organic synthesis and drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. As demonstrated by its application in the synthesis of p38 MAP kinase inhibitors, this building block plays a crucial role in the development of novel therapeutics targeting key signaling pathways involved in human disease.
References
In-Depth Technical Guide on the Stability and Storage of 4-Fluorophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenylboronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its stability and proper storage are critical for ensuring reaction efficiency, reproducibility, and the purity of synthetic products. This guide provides a comprehensive overview of the stability profile of 4-fluorophenylboronic acid pinacol ester, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Synonyms | 4-Fluorophenylboronic acid, pinacol ester |
| CAS Number | 214360-58-4 |
| Molecular Formula | C₁₂H₁₆BFO₂ |
| Molecular Weight | 222.06 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
Stability and Degradation Pathways
The primary degradation pathway for 4-fluorophenylboronic acid pinacol ester, like other arylboronic acid pinacol esters, is hydrolysis . This reaction cleaves the boronic ester bond to yield 4-fluorophenylboronic acid and pinacol. The susceptibility to hydrolysis is a critical factor influencing the compound's shelf life and handling requirements.
Several factors can influence the rate of hydrolysis and overall stability:
-
Moisture: The presence of water is the most significant factor initiating hydrolysis. Therefore, exposure to atmospheric moisture or wet solvents should be minimized.
-
pH: The rate of hydrolysis is pH-dependent. While generally more stable than the corresponding boronic acids, pinacol esters can undergo hydrolysis under both acidic and basic conditions. Studies on related phenylboronic pinacol esters have shown that hydrolysis is considerably accelerated at physiological pH (7.4).
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potentially other decomposition pathways.
-
Light: While specific photostability data for this compound is limited, prolonged exposure to light, particularly UV radiation, should be avoided as it can promote degradation of various organic molecules.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potential oxidative degradation of the molecule.
Signaling Pathway of Hydrolysis
The hydrolysis of 4-fluorophenylboronic acid pinacol ester is a reversible reaction that proceeds through a tetrahedral intermediate.
Caption: Hydrolysis pathway of 4-Fluorophenylboronic acid pinacol ester.
Recommended Storage Conditions
To ensure the long-term stability and integrity of 4-fluorophenylboronic acid pinacol ester, the following storage conditions are recommended based on information from various chemical suppliers:
| Parameter | Recommendation |
| Temperature | Refrigerate at 2-8°C or store frozen at -20°C for long-term storage.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Moisture | Keep in a tightly sealed container in a dry and well-ventilated place. |
| Light | Protect from light. |
Quantitative Stability Data
The following table summarizes the hydrolysis half-lives of related para-substituted phenylboronic pinacol esters as determined by Achilli et al. (2013). This data is provided for comparative purposes to illustrate the impact of substituents on stability.
| Substituent (para-) | Hydrolysis Half-life in Water (minutes) | Hydrolysis Half-life in pH 7.4 Buffer (minutes) |
| -OH | ~10 | < 5 |
| -NHCOCH₃ | ~10 | < 5 |
| -NH₂ | ~180 | < 5 |
Data extracted from Achilli et al., Central European Journal of Chemistry, 2013.
Experimental Protocols for Stability Assessment
To assess the stability of 4-fluorophenylboronic acid pinacol ester, a series of experiments can be conducted. These typically involve subjecting the compound to stress conditions (forced degradation) and analyzing the extent of degradation over time using appropriate analytical techniques.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
4-Fluorophenylboronic acid pinacol ester
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Appropriate buffers (e.g., phosphate buffer for pH control)
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Detailed Methodologies:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of 4-fluorophenylboronic acid pinacol ester in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH at a concentration of approximately 1 mg/mL.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a mixture of water and a suitable organic solvent (e.g., acetonitrile) containing 3% and 30% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Expose the solid to these conditions for a defined period (e.g., 1, 7, and 14 days).
-
At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the parent compound and its degradation products. A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.
Challenges in HPLC Analysis: A significant challenge in the HPLC analysis of boronic acid pinacol esters is on-column hydrolysis.[3][4][5][6][7] To mitigate this, the following strategies can be employed:
-
Column Selection: Use of columns with low silanol activity, such as the Waters XTerra MS C18, has been shown to minimize on-column hydrolysis.[5][7]
-
Mobile Phase: Using a mobile phase without a pH modifier or employing a high pH mobile phase can reduce hydrolysis.[3][4][6][7]
-
Sample Diluent: Preparing samples in aprotic, non-aqueous solvents like acetonitrile (ACN) or tetrahydrofuran (THF) is crucial to prevent hydrolysis before injection.[6]
Example HPLC Method (based on Achilli et al., 2013):
-
Column: Supelcosil LC-18-T (25 cm × 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Methanol with 0.1% (v/v) formic acid
-
Gradient:
-
0-5 min: 20% B
-
5-10 min: 20% to 70% B
-
10-15 min: 70% B
-
15-16 min: 70% to 20% B
-
16-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 250 µL
-
Sample Preparation: Stock solutions (100 mM) in anhydrous ethanol, diluted to 0.5 mM in the test medium (e.g., water or buffer).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR spectroscopy can be valuable tools for the qualitative and quantitative analysis of the stability of 4-fluorophenylboronic acid pinacol ester.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the pinacol ester and the appearance of signals from the hydrolyzed boronic acid and free pinacol.
-
¹¹B NMR: Provides a direct way to observe the boron environment. The chemical shift of the boron atom in the pinacol ester (trigonal, sp²) will differ from that in the hydrolyzed boronic acid and any tetrahedral (sp³) intermediates or products.
Workflow for NMR Stability Analysis:
Caption: Workflow for NMR-based stability monitoring.
Conclusion
The stability of 4-fluorophenylboronic acid pinacol ester is primarily dictated by its susceptibility to hydrolysis. By implementing stringent storage conditions that minimize exposure to moisture, and by utilizing appropriate handling techniques, the integrity and reactivity of this important synthetic building block can be preserved. For quantitative stability assessment, a well-developed, stability-indicating HPLC method that mitigates on-column hydrolysis is essential. Forced degradation studies provide a framework for understanding potential degradation pathways and for the development of such analytical methods. Researchers and drug development professionals should consider these factors to ensure the reliable use of 4-fluorophenylboronic acid pinacol ester in their synthetic endeavors.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for the versatile reagent, 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Fluorophenylboronic acid pinacol ester. This compound, identified by CAS number 214360-58-4, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control and reaction monitoring.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Solvent |
| ¹H NMR | 7.80 (dd, J = 8.5, 6.4 Hz, 2H), 7.01 (t, J = 9.0 Hz, 2H), 1.34 (s, 12H) | CDCl₃ |
| ¹³C NMR | Data not available in search results | |
| ¹⁹F NMR | Data not available in search results | |
| ¹¹B NMR | Data not available in search results |
Note: The ¹H NMR data presented is based on available literature.[3] Specific peak assignments correspond to the aromatic protons of the fluorophenyl group and the methyl protons of the pinacol ester group.
Infrared (IR) Spectroscopy
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~2980-2850 |
| C=C (aromatic) | ~1600-1450 |
| B-O | ~1350-1300 |
| C-F | ~1250-1000 |
| C-O | ~1140 |
Note: The IR absorption bands are predicted based on the functional groups present in the molecule and typical ranges found in IR spectroscopy.
Mass Spectrometry (MS)
| Technique | Molecular Ion (M⁺) or [M+H]⁺ (m/z) |
| Electron Ionization (EI) | 222.12 |
Note: The molecular weight of C₁₂H₁₆BFO₂ is 222.06 g/mol .[1][2]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
-
A common external reference is trifluoroacetic acid (TFA) or hexafluorobenzene.
-
Proton decoupling may be applied to simplify the spectrum.
-
-
¹¹B NMR Acquisition:
-
Acquire the spectrum on an NMR spectrometer with a boron probe.
-
A common external reference is BF₃·OEt₂.
-
Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Ascendancy of Boronic Esters: Stability and Versatility
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction joins organoboron compounds with organic halides or pseudohalides.[3][4] Its broad adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron reagents.[4][5]
While boronic acids have traditionally been the most common organoboron partner, boronic esters have emerged as highly valuable alternatives. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling with a specific focus on the use of boronic esters, detailing their advantages, the reaction mechanism, experimental protocols, and applications in pharmaceutical development.
The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[6] Boronic acids are generally more reactive but are often less stable, being prone to decomposition pathways like protodeboronation.[3][6] Boronic esters, particularly cyclic esters like pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[6] This stability is crucial in complex, multi-step syntheses common in drug development.[6]
Table 1: Comparison of Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Coupling
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Stability | Lower; susceptible to protodeboronation and oxidation.[3][6] | High; generally stable solids, less prone to decomposition.[6] |
| Handling & Storage | Often require storage under an inert atmosphere and at low temperatures.[6] | Can typically be handled and stored at room temperature.[6] |
| Purification | Can be challenging to purify; may form anhydrides (boroxines). | Readily purified by standard techniques like column chromatography.[6] |
| Reactivity | Generally more reactive, potentially leading to faster reaction times.[6] | Reactivity can be tuned by the diol used; may require slightly more forcing conditions.[1] |
| Moisture Sensitivity | Can be sensitive to moisture, affecting reaction consistency. | Less sensitive to moisture, leading to more reproducible results. |
| Sequential Coupling | Less suitable for iterative cross-coupling strategies. | Excellent for sequential couplings, e.g., using MIDA boronates.[7] |
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which reacts with the organohalide (R¹-X). The palladium atom inserts itself into the carbon-halogen bond, oxidizing to a Palladium(II) species. This step is often rate-determining.[4]
-
Transmetalation : The organic group from the boronic ester (R²) is transferred to the Palladium(II) complex, displacing the halide. This crucial step requires activation of the boron reagent by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium center.[9] Importantly, kinetic and computational studies have revealed that boronic esters can transmetalate directly without prior hydrolysis to the corresponding boronic acid.[1]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of Boronic Esters: The Miyaura Borylation
A key advantage of boronic esters is their convenient preparation, most notably via the Miyaura borylation reaction.[10] This palladium-catalyzed process couples an aryl or vinyl halide/triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester.[10] The reaction is highly functional group tolerant and uses readily available starting materials.[10]
Caption: General workflow for the synthesis of boronic esters via Miyaura borylation.
Experimental Protocol: Synthesis of a Pinacol Boronic Ester
The following is a representative protocol for the Miyaura borylation.
-
Reaction Setup : In a flame-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 2.0-3.0 equiv).[11]
-
Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv).[11]
-
Inert Atmosphere : Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed anhydrous solvent (e.g., dioxane or DMF) via syringe.[11]
-
Reaction : Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir overnight or until completion is confirmed by a monitoring technique like TLC or GC-MS.[11]
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure boronic ester.
Optimizing the Suzuki-Miyaura Coupling
The success of the reaction is highly dependent on the choice of catalyst, base, and solvent.
Palladium Catalyst Systems The choice of palladium source and, more critically, the supporting ligand, is crucial for achieving high yields and coupling challenging substrates.[2] Bulky, electron-rich phosphine ligands generally enhance the activity of the palladium catalyst.[12]
Table 2: Performance of Common Palladium Catalyst Systems
| Catalyst / Precatalyst | Ligand | Typical Substrates | Characteristics |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Aryl iodides, bromides, triflates | Classic, commercially available catalyst. Can be thermally sensitive.[2] |
| Pd(OAc)₂ | PCy₃, P(t-Bu)₃, SPhos, XPhos | Aryl chlorides, bromides, triflates | Versatile precatalyst; activity is highly dependent on the added phosphine ligand.[2][13] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Aryl bromides, heteroaryl halides | Robust and effective for a wide range of substrates, including heteroaryls.[2][11] |
| Pd₂(dba)₃ | P(t-Bu)₃, Buchwald ligands | Aryl chlorides, hindered substrates | Air-stable precatalyst often used with highly active, sterically demanding ligands.[9] |
Role of the Base The base plays a critical role in the transmetalation step.[10] It activates the boronic ester to form the boronate "ate" complex required for the transfer of the organic group to palladium.[9] The choice of base can significantly impact reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective for a wide range of substrates. Cesium carbonate is more soluble and basic, often used for less reactive aryl chlorides.[11]
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates.
-
Acetates (KOAc): A weaker base, often used in the Miyaura borylation to suppress competitive Suzuki-Miyaura coupling of the newly formed ester.[10]
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, but can be less practical due to their hygroscopic nature.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized procedure for coupling an aryl halide with a boronic ester.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup : To a suitable flask, add the aryl halide (1.0 equiv), the boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[11][13]
-
Inert Atmosphere : Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.[2]
-
Catalyst and Solvent Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 0.01-0.05 equiv) and the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[11]
-
Reaction : Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) with vigorous stirring for the required time (typically 4-24 hours). Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[13]
-
Workup : After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[4][14]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.[14]
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is one of the most widely used reactions in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[5][15][16] Its reliability and tolerance for complex, functionalized heterocyclic systems make it ideal for constructing the biaryl and heteroaryl-aryl scaffolds that are ubiquitous in modern drugs.[12][17]
Many blockbuster drugs and development candidates are synthesized using a key Suzuki-Miyaura coupling step. For example, the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, employs this reaction to form its critical biphenyl-tetrazole core.[17] The reaction also played a pivotal role in the synthesis of Crizotinib, a kinase inhibitor, which utilized a late-stage Suzuki-Miyaura coupling with a pinacol boronic ester.[3] The robustness of the reaction makes it suitable for both initial lead optimization in medicinal chemistry and large-scale manufacturing in process chemistry.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Pinacol Esters in Modern Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile methods for constructing complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become cornerstone technologies in this endeavor. Central to the success and broad applicability of these reactions is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their inherent instability often presents significant challenges in terms of handling, purification, and storage. This technical guide provides an in-depth exploration of boronic acid pinacol esters (pinacol boronates), highlighting their superior stability, reactivity, and pivotal role in advancing cross-coupling methodologies. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in leveraging the full potential of these indispensable synthetic tools.
The Ascendance of Pinacol Esters: Overcoming the Limitations of Boronic Acids
Boronic acids, while highly reactive in cross-coupling, are susceptible to various decomposition pathways, including dehydration to form cyclic boroxine anhydrides and protodeboronation under certain reaction conditions.[1] This instability can lead to inconsistent reaction outcomes, difficulties in purification, and a limited shelf life.[1]
Pinacol esters have emerged as a superior alternative, offering a compelling combination of stability and reactivity.[1][2] The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable to air and moisture compared to the free boronic acid.[3] This enhanced stability translates into several practical advantages for the synthetic chemist:
-
Enhanced Stability and Shelf-Life: Pinacol esters are often crystalline solids that can be stored for extended periods at room temperature without significant degradation.[1][4]
-
Ease of Handling and Purification: Their stability allows for straightforward handling in air and purification by standard techniques like silica gel chromatography.[1][4]
-
Improved Reproducibility: The well-defined nature and purity of pinacol esters contribute to more reproducible and reliable reaction outcomes.[2]
Synthesis of Pinacol Boronate Esters: Key Methodologies
The accessibility of pinacol esters is crucial for their widespread adoption. Several robust and versatile methods have been developed for their synthesis.
Miyaura Borylation
The most prominent method for synthesizing aryl and vinyl pinacol esters is the palladium-catalyzed Miyaura borylation reaction.[5] This reaction involves the cross-coupling of an aryl or vinyl halide/triflate with bis(pinacolato)diboron (B₂pin₂).[5] The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium acetate (KOAc).[6]
Logical Relationship: Miyaura Borylation Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Discovery and History of Fluorinated Arylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated arylboronic esters have emerged as pivotal intermediates in this endeavor, providing a versatile platform for the introduction of fluorine atoms into complex organic molecules. This technical guide delves into the discovery and historical development of these critical reagents, with a focus on the key synthetic methodologies that have enabled their widespread use in research and drug development.
Introduction: The Significance of Fluorinated Arylboronic Esters
Arylboronic acids and their corresponding esters are highly valued in organic synthesis for their role in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The introduction of fluorine onto the aryl backbone of these reagents combines the synthetic utility of boronic esters with the unique physicochemical properties imparted by fluorine. These properties include increased metabolic stability, enhanced binding affinity, and altered lipophilicity, all of which are critical parameters in the optimization of lead compounds.[1][2] Consequently, the development of efficient methods for the synthesis of fluorinated arylboronic esters has been a significant area of research.
The Evolution of Synthesis: A History of Discovery
The "discovery" of fluorinated arylboronic esters is not marked by a single event but rather by the gradual development of synthetic methods to access these compounds. Early approaches often involved the synthesis of a fluorinated aromatic precursor followed by borylation. However, the quest for more direct and versatile methods, particularly for late-stage fluorination, has driven significant innovation in the field.
A pivotal advancement in the synthesis of aryl fluorides from boronic esters was the development of transition-metal-mediated fluorination reactions. While palladium-catalyzed methods have been explored, copper-mediated processes have gained considerable traction due to their mild reaction conditions and broad substrate scope.[1][3]
In 2013, a significant breakthrough was reported involving a copper-mediated method for the direct conversion of arylboronate esters to aryl fluorides.[3][4] This method utilizes readily available reagents and proceeds under mild conditions, making it highly attractive for synthetic chemists. Mechanistic studies suggest the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.[3][4]
Further research has expanded the scope of copper-mediated fluorination to include various boron reagents such as aryl trifluoroborates and arylboronic acids.[5][6] These methods have also been adapted for the introduction of the positron-emitting isotope fluorine-18, which is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging in drug discovery and medical diagnostics.[5][6][7]
Beyond copper catalysis, other fluorination strategies have been developed. For instance, the use of electrophilic fluorinating agents like acetyl hypofluorite (AcOF) has been shown to effectively convert electron-rich aryl boronic acids and their pinacol esters to the corresponding aryl fluorides.[8][9]
The following sections provide a detailed overview of the key experimental protocols and associated data for the synthesis of fluorinated arylboronic esters, focusing on the influential copper-mediated methodologies.
Key Synthetic Methodologies and Experimental Protocols
The following protocols are based on seminal reports in the field and represent key methodologies for the synthesis of fluorinated arylboronic esters and their direct conversion to aryl fluorides.
1. Copper-Mediated Fluorination of Arylboronate Esters
This method, developed by Hartwig and colleagues, provides a direct route to aryl fluorides from arylboronate esters.[3]
-
Reaction Scheme:
Copper-mediated conversion of an arylboronate ester to an aryl fluoride.
-
Experimental Protocol: To a solution of the arylboronate ester (0.20 mmol) in THF (2.0 mL) in a glovebox are added (tBuCN)₂CuOTf (0.020 mmol, 10 mol %), AgF (0.40 mmol, 2.0 equiv), and [Me₃pyF]PF₆ (0.40 mmol, 2.0 equiv). The reaction mixture is stirred at 60 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Quantitative Data:
| Substrate (Ar in ArBPin) | Product (Ar-F) | Yield (%) |
| 4-MeO-C₆H₄ | 4-F-C₆H₄-OMe | 85 |
| 4-Ac-C₆H₄ | 4-F-C₆H₄-Ac | 78 |
| 2-Me-C₆H₄ | 2-F-C₆H₄-Me | 73 |
| 4-CN-C₆H₄ | 4-F-C₆H₄-CN | 65 |
| Thiophen-2-yl | 2-Fluorothiophene | 55 |
2. Copper-Mediated [¹⁸F]Fluorination of Arylboronic Acids for PET Imaging
This protocol, developed by Sanford, Scott, and coworkers, is a crucial method for the radiosynthesis of ¹⁸F-labeled arenes from arylboronic acids.[5][6]
-
Workflow for [¹⁸F]Radiolabeling:
-
Experimental Protocol for [¹⁸F]Fluorination: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution of K₂CO₃ and Kryptofix 2.2.2. in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile. To the dried K[¹⁸F]F/Kryptofix 2.2.2. complex is added a solution of the arylboronic acid precursor (5-10 mg), Cu(OTf)₂(py)₄ (10-20 mg), and pyridine in DMF (0.5 mL). The reaction mixture is heated at 110 °C for 15-20 minutes. After cooling, the mixture is diluted with water and subjected to HPLC purification to isolate the ¹⁸F-labeled product.
-
Quantitative Data for [¹⁸F]Fluorination:
| Precursor (ArB(OH)₂) | Radiotracer ([¹⁸F]Ar) | Radiochemical Yield (RCY, %) |
| 4-Ac-C₆H₄-B(OH)₂ | 4-[¹⁸F]Fluoroacetophenone | 55 ± 5 |
| 3-MeO-C₆H₄-B(OH)₂ | 3-[¹⁸F]Fluoroanisole | 48 ± 6 |
| 5-(pyridin-3-yl)thiophen-2-yl-B(OH)₂ | [¹⁸F]FPEB | 35 ± 7 |
3. Electrophilic Fluorination using Acetyl Hypofluorite
This method provides an alternative, metal-free approach to the fluorination of arylboronic acids and esters. [8][9]
-
Reaction Logic:
Decision logic for fluorination with AcOF.
-
Experimental Protocol: A solution of acetyl hypofluorite (AcOF) in acetic acid is prepared by bubbling a mixture of F₂/N₂ through a solution of sodium acetate in acetic acid at low temperature. To a solution of the arylboronic acid or ester (1.0 mmol) in a suitable solvent (e.g., CHCl₃), the freshly prepared AcOF solution is added dropwise at 0 °C. The reaction is typically rapid and is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
-
Quantitative Data for AcOF Fluorination:
| Substrate | Product | Yield (%) |
| 4-Me-C₆H₄-B(OH)₂ | 4-Fluorotoluene | 85 |
| 4-Ph-C₆H₄-B(OH)₂ | 4-Fluoro-1,1'-biphenyl | 80 |
| Naphthalen-1-ylboronic acid | 1-Fluoronaphthalene | 75 |
Conclusion and Future Outlook
The development of synthetic routes to fluorinated arylboronic esters has been a transformative achievement in organic and medicinal chemistry. The copper-mediated fluorination methods, in particular, have provided robust and versatile tools for the synthesis of a wide array of fluoroarenes, including those labeled with fluorine-18 for PET imaging. These advancements have significantly streamlined the drug discovery process by enabling late-stage fluorination, a critical capability for the rapid optimization of lead compounds.
Future research in this area will likely focus on expanding the substrate scope of existing methods, developing more sustainable and cost-effective catalytic systems, and achieving even greater control over regioselectivity in the fluorination of complex molecules. The continued innovation in the synthesis of fluorinated arylboronic esters and their derivatives will undoubtedly fuel further discoveries in medicine and materials science.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful reaction, catalyzed by a palladium complex, joins an organoboron species with an organohalide in the presence of a base.[1] The use of boronic acid pinacol esters, such as 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers advantages in terms of stability, ease of handling, and purification compared to free boronic acids.
The introduction of a fluorine atom into a phenyl ring can significantly alter the physicochemical properties of a molecule, including its metabolic stability and binding affinity, making fluorinated biaryls valuable scaffolds in drug discovery and materials science. This document provides a detailed protocol for the Suzuki coupling reaction utilizing this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical Suzuki coupling reaction between this compound and 4-bromoanisole.
| Parameter | Value |
| Reactants | |
| 4-Bromoanisole | 1.0 mmol (187.0 mg) |
| This compound | 1.2 mmol (266.5 mg) |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 mmol (34.7 mg) |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol (276.4 mg) |
| Solvent | |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 6 hours |
| Product | |
| 4-Fluoro-4'-methoxybiphenyl | |
| Isolated Yield | 88% (177.8 mg) |
Experimental Protocol
This protocol details the step-by-step procedure for the Suzuki coupling of this compound with 4-bromoanisole.
Materials:
-
4-Bromoanisole (99%)
-
This compound (98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole (187.0 mg, 1.0 mmol), this compound (266.5 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (34.7 mg, 0.03 mmol) to the flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-fluoro-4'-methoxybiphenyl as a white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki Coupling Experimental Workflow
Caption: A flowchart of the Suzuki coupling experimental workflow.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluorophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. The use of 4-fluorophenylboronic acid and its derivatives, such as the pinacol ester, is particularly relevant in drug discovery due to the often-favorable effects of fluorine substitution on the metabolic stability and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid pinacol ester with aryl halides. It includes a summary of catalyst performance, detailed experimental procedures, and a visualization of the catalytic cycle.
Data Presentation: Performance of Palladium Catalysts
The selection of the appropriate palladium catalyst and reaction conditions is critical for achieving high yields and efficiency in the Suzuki-Miyaura coupling. Below is a summary of the performance of a heterogeneous palladium catalyst, G-COOH-Pd-10 (palladium nanoparticles supported on COOH-modified graphene), in the cross-coupling of 4-fluorophenylboronic acid with various aryl bromides.[1][2] While this data was generated using the boronic acid, the reactivity trends are informative for the corresponding pinacol ester.
Table 1: Conversion Rates for the Cross-Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides using G-COOH-Pd-10 Catalyst [2]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 70 | 3 | 85 |
| 8 | 90 | ||
| 24 | 92 | ||
| 48 | 95 | ||
| 110 | 3 | 98 | |
| 8 | 99 | ||
| 24 | 99 | ||
| 48 | 99 | ||
| 1-Bromo-2-fluorobenzene | 70 | 3 | 75 |
| 110 | 3 | 92 | |
| 1-Bromo-3-fluorobenzene | 70 | 3 | 80 |
| 110 | 3 | 95 | |
| 2-Bromo-5-fluorotoluene | 70 | 3 | 65 |
| 110 | 3 | 85 | |
| 2-Bromo-4-fluorotoluene | 70 | 3 | 70 |
| 110 | 3 | 90 |
Table 2: Turnover Frequencies (TOF) for the Cross-Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides using G-COOH-Pd-10 Catalyst at 3 hours [2]
| Aryl Bromide | Temperature (°C) | TOF (h⁻¹) |
| 1-Bromo-4-fluorobenzene | 70 | 56.7 |
| 110 | 65.3 | |
| 1-Bromo-2-fluorobenzene | 70 | 50.0 |
| 110 | 61.3 | |
| 1-Bromo-3-fluorobenzene | 70 | 53.3 |
| 110 | 63.3 | |
| 2-Bromo-5-fluorotoluene | 70 | 43.3 |
| 110 | 56.7 | |
| 2-Bromo-4-fluorotoluene | 70 | 46.7 |
| 110 | 60.0 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using a Homogeneous Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol is adapted from the synthesis of fluorinated biphenyl compounds and is suitable for the cross-coupling of 4-fluorophenylboronic acid pinacol ester with an aryl halide.
Materials:
-
4-Fluorophenylboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 4-fluorophenylboronic acid pinacol ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester from 4-Fluorophenylboronic Acid
For researchers who wish to synthesize the pinacol ester in-house, the following protocol can be used.
Materials:
-
4-Fluorophenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylboronic acid (1.0 equiv) and pinacol (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Add anhydrous magnesium sulfate (1.5 equiv) to the solution to act as a dehydrating agent.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Filter the mixture to remove the magnesium sulfate and any other solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluorophenylboronic acid pinacol ester, which can often be used in the subsequent cross-coupling reaction without further purification. If necessary, the product can be purified by distillation or chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryls using 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between aromatic rings. This is attributed to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2]
This application note provides detailed protocols and quantitative data for the use of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable and efficient coupling partner, in the synthesis of various biaryl compounds. The presence of the fluorine atom in the resulting biaryl structures can significantly influence their physicochemical and biological properties, making this reagent particularly valuable in drug discovery programs targeting kinases and other enzymes.
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling
Biaryl structures are frequently identified as privileged scaffolds in the design of kinase inhibitors. One such critical target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4][5][6] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Many approved and investigational VEGFR-2 inhibitors feature a biaryl core, which effectively occupies the ATP-binding pocket of the kinase domain.
The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention for biaryl inhibitors.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 88 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 80 | 16 | 78 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 20 | 85 |
| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 89 |
| 7 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 95 | 10 | 94 |
| 8 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 10:1 mixture, 5 mL)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Seal the vessel with a rubber septum or condenser and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7]
Visualizations
Logical Relationship of Key Reaction Components
The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key components. The following diagram illustrates these relationships.
Experimental Workflow
The general workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling is depicted below.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Indispensable Role of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a pinacol ester of 4-fluorophenylboronic acid, has emerged as a cornerstone reagent in medicinal chemistry. Its significance lies in its ability to efficiently introduce the 4-fluorophenyl moiety into a wide array of organic molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The incorporation of a fluorine atom into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This application note delves into the multifaceted applications of this versatile building block, providing detailed protocols and quantitative data for its use in the synthesis of biologically active compounds.
Application Notes
The primary application of this compound in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the fluorinated aromatic ring and various sp2-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. The pinacol ester form offers advantages over the corresponding boronic acid, including enhanced stability, easier handling, and often, improved reaction efficiency.
Key areas of application include:
-
Kinase Inhibitors: A vast number of kinase inhibitors feature a 4-fluorophenyl group, which often interacts with key residues in the ATP-binding pocket of the enzyme. This reagent is instrumental in the synthesis of inhibitors for targets such as c-Jun N-terminal kinases (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]
-
Anticancer Agents: The 4-fluorophenyl motif is a common feature in a variety of anticancer compounds. Its presence can enhance the cytotoxic activity of the molecule. For instance, it has been incorporated into imidazolone and cinnamide derivatives that exhibit potent antiproliferative effects against various cancer cell lines.[4][5]
-
PET Imaging Agents: The synthesis of radiolabeled positron emission tomography (PET) tracers can be facilitated using boronic acid ester precursors. While not directly detailed in the provided results for this specific molecule, the general principle of using boronate esters for radiofluorination is a relevant application.
-
Antimicrobial and Anti-inflammatory Agents: The 4-fluorophenyl group is also found in molecules designed to have antimicrobial and anti-inflammatory properties, such as certain 1,2,4-triazole derivatives.[6]
Quantitative Data Summary
The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving the introduction of a fluorophenyl group, illustrating the efficiency of this methodology.
Table 1: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Halides [7]
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 48 | ~95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 48 | ~90 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 48 | ~92 |
Table 2: Synthesis of 2,3,4,5-Tetrakis(4-fluorophenyl)furan via Suzuki-Miyaura Coupling [8]
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3,4,5-Tetrabromofuran | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 3-5 | 80 |
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the use of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-4'-methoxybiphenyl.
Protocol 2: Synthesis of a JNK Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a c-Jun N-terminal kinase (JNK) inhibitor, adapted from the literature.[1]
Materials:
-
4-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,2-Dimethoxyethane (DME) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-pyrazole, this compound, and Pd(PPh₃)₄ in DME.
-
Add the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 85 °C) under an inert atmosphere for 6 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 4-(4-fluorophenyl)-1H-pyrazole.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by compounds synthesized using this compound and a typical experimental workflow for its application.
Caption: The c-Jun N-terminal kinase (JNK) signaling pathway, a key target in drug discovery.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eresearchco.com [eresearchco.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
The Versatility of 4-Fluorophenylboronic Acid Pinacol Ester in Advanced Materials
Application Notes & Protocols
Introduction: 4-Fluorophenylboronic acid pinacol ester is a versatile organoboron compound that has become an indispensable building block in materials science. Its unique combination of a reactive boronic ester group and an electron-withdrawing fluorine atom allows for the precise tuning of the electronic and physical properties of novel materials. The pinacol ester group enhances stability, making the compound easier to handle, store, and purify compared to its corresponding boronic acid.[1] This reagent is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex molecular architectures.[1][2] Applications span from high-performance organic electronics to sophisticated biomedical systems, making it a key area of interest for researchers in chemistry, materials science, and drug development.
Application I: High-Performance Organic Photovoltaics (OPVs)
The introduction of fluorine atoms into the backbone of conjugated polymers is a highly effective strategy for developing superior donor materials for organic solar cells.[3] The high electronegativity of fluorine lowers the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] A lowered HOMO level is particularly advantageous as it typically leads to a higher open-circuit voltage (VOC), a critical parameter for solar cell efficiency. 4-Fluorophenylboronic acid pinacol ester serves as a key monomer in the synthesis of these fluorinated polymers via Suzuki polymerization.
A notable example is the synthesis of wide-bandgap polymer donors used in efficient all-polymer solar cells (all-PSCs).[5][6] These materials are prized for their excellent thermal stability and potential for use in flexible devices. The fluorination of the polymer backbone can enhance molecular packing and crystallinity, which improves charge transport and overall device performance.[3]
Quantitative Data: Polymer Solar Cell Performance
The performance of devices fabricated using fluorinated polymers demonstrates the positive impact of incorporating monomers like 4-fluorophenylboronic acid pinacol ester. The table below summarizes key photovoltaic parameters for a solar cell using the fluorinated polymer donor J52ClF.
| Polymer Donor | Acceptor | PCE (%) | VOC (V) | JSC (mA cm–2) | FF (%) |
| J52ClF | IT-4F | 14.59 | 0.93 | 22.67 | 69.22 |
Table 1: Performance data for an optimized polymer solar cell based on the fluorinated polymer J52ClF. Data sourced from ACS Applied Energy Materials, 2022.[7]
Experimental Protocol: Synthesis of a Fluorinated Conjugated Polymer (J52ClF)
This protocol describes a typical Suzuki-Miyaura polymerization to synthesize a fluorinated donor polymer for organic solar cells.
Materials:
-
Monomer 1: (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-6-methyl-2,3-dihydrobenzo[1,2-b:4,5-b']bis(thiophene)-2,6-diyl)bis(trimethylstannane)
-
Monomer 2: 4,7-bis(5-bromo-3-fluorothiophen-2-yl)-5,6-dichlorobenzo[c][1][8][9]thiadiazole
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)3)
-
Solvent: Anhydrous toluene
-
End-capping reagents: 2-bromothiophene, 4-Fluorophenylboronic acid pinacol ester
-
Purification: Sodium diethyldithiocarbamate solution, EDTA solution, deionized water, methanol, hexane, chloroform.
Procedure:
-
In a flame-dried 50 mL Schlenk flask, dissolve Monomer 1 (0.2 mmol) and Monomer 2 (0.2 mmol) in 10 mL of anhydrous toluene.
-
Add the catalyst, Pd2(dba)3 (0.006 mmol), and the ligand, P(o-tol)3 (0.024 mmol), to the flask.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 16 hours.
-
Perform end-capping by adding 2-bromothiophene (0.1 mL), stirring for 2 hours, then adding 4-Fluorophenylboronic acid pinacol ester (50 mg) and stirring for another 2 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring it into 200 mL of methanol.
-
Filter the crude polymer and purify it via Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.
-
Concentrate the chloroform fraction and re-precipitate into methanol.
-
Filter and dry the final polymer product under vacuum at 50 °C.
Workflow Diagram: Suzuki Polymerization
Caption: Workflow for the synthesis of a fluorinated conjugated polymer.
Application II: Fluorescent Biosensors
Phenylboronic acids and their pinacol esters are widely used as recognition elements in fluorescent sensors.[10][11] They can reversibly bind with compounds containing cis-1,2- or 1,3-diols, which are common motifs in biological molecules like carbohydrates and certain glycoproteins.[10] This binding event can be designed to trigger a change in the fluorescence of a nearby fluorophore, enabling the detection of the target analyte.
While not containing a diol, the enzyme tyrosinase can be detected using a clever probe design involving a phenylboronic acid pinacol ester. Tyrosinase, a biomarker for melanoma, catalyzes the hydroxylation of the phenyl ring adjacent to the boronic ester.[12] This hydroxylation initiates a self-immolative rearrangement, releasing a fluorophore and causing a "turn-on" fluorescence signal.[8][12] This strategy provides a highly selective and sensitive method for detecting enzyme activity.[8][12]
Quantitative Data: Tyrosinase Fluorescent Probe Performance
| Parameter | Value |
| Analyte | Tyrosinase |
| Detection Range | 1 - 100 U mL-1 |
| Detection Limit | 0.5 U mL-1 |
| Signal Type | Fluorescence "Turn-On" |
Table 2: Performance characteristics of a fluorescent probe for tyrosinase detection based on the hydroxylation of a phenylboronic acid pinacol ester. Data sourced from Analytical Chemistry, 2018.[12]
Experimental Protocol: General Procedure for Tyrosinase Activity Assay
This protocol provides a general method for using a phenylboronic acid pinacol ester-based probe to detect tyrosinase activity.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Mushroom tyrosinase stock solution (e.g., 1000 U mL-1 in phosphate buffer).
-
Phosphate buffer solution (PBS, e.g., 10 mM, pH 7.4).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a series of tyrosinase solutions with different concentrations (e.g., 0 to 100 U mL-1) by diluting the stock solution with PBS.
-
In the wells of a 96-well plate, add 198 µL of each tyrosinase dilution.
-
Add 2 µL of the fluorescent probe stock solution to each well to reach a final concentration of 10 µM.
-
Incubate the microplate at 37 °C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Plot the fluorescence intensity against the tyrosinase concentration to generate a calibration curve.
Diagram: Mechanism of Tyrosinase Detection
Caption: Sensing mechanism for a tyrosinase-activated fluorescent probe.
Application III: Stimuli-Responsive Drug Delivery
For drug development professionals, creating delivery systems that release their payload only at the site of disease is a major goal. Phenylboronic esters are valuable tools in this area as they can be cleaved by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2).[13] Many disease sites, such as tumors and areas of inflammation, have significantly higher concentrations of ROS than healthy tissue.[5]
By incorporating a phenylboronic ester linker into an amphiphilic block copolymer, researchers can create nanoparticles (micelles or vesicles) that are stable in circulation but disassemble in a high-ROS environment.[5][9] The hydrophobic drug is encapsulated within the nanoparticle's core. When the nanoparticle reaches the target tissue, the high ROS levels cleave the phenylboronic ester linker, causing the nanoparticle to break apart and release the drug precisely where it is needed.[5][13] This approach can enhance therapeutic efficacy while minimizing side effects.[5]
Experimental Protocol: Synthesis of a ROS-Responsive Polymer
This protocol outlines the synthesis of a phenylboronic ester-containing monomer and its subsequent polymerization to form a block copolymer for ROS-responsive drug delivery.
Part A: Monomer Synthesis (PTBEM)
-
Dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-isocyanatoethyl methacrylate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the monomer 2-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)carbonyl)oxy)ethyl methacrylate (PTBEM).
Part B: Polymer Synthesis (PEG-b-PTBEM)
-
Use Reversible Addition−Fragmentation chain Transfer (RAFT) polymerization.
-
In a Schlenk tube, dissolve the PTBEM monomer, a PEG-based macro-chain transfer agent (PEG-CTA), and an initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane.
-
Degas the solution through three freeze-pump-thaw cycles.
-
Place the tube in a preheated oil bath at 70 °C and stir for 24 hours.
-
Stop the reaction by exposing it to air and cooling in an ice bath.
-
Precipitate the polymer in cold diethyl ether, filter, and re-dissolve in a minimal amount of DCM.
-
Repeat the precipitation and filtration process twice more.
-
Dry the final block copolymer (PEG-b-PTBEM) in a vacuum oven overnight.
Diagram: ROS-Responsive Drug Release
Caption: Mechanism of drug release from a ROS-responsive nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic ester-modified anionic micelles for ROS-stimuli response in HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inf… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inflammatory and thrombotic complications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Delineating a Tailor-Made Fluorescent Probe Designed for the Selective Detection of Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
Step-by-step guide for setting up a Suzuki reaction with 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Application Note and Protocol: A Step-by-Step Guide for Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of 4-Fluoro-4'-methoxybiphenyl using 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-Bromoanisole.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl scaffolds common in pharmaceuticals and functional materials.[1][2] This Nobel Prize-winning reaction is valued for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][3]
This document provides a detailed protocol for a representative Suzuki-Miyaura reaction, coupling this compound with 4-bromoanisole. It outlines the roles of the key reagents, a step-by-step experimental procedure, and the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4][5]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the coupling of an aryl bromide with the specified boronic pinacol ester.
Key Reaction Components
The success of the reaction depends on the careful selection of its components.
| Component | Role in Reaction | Specific Example |
| Aryl Halide | The electrophilic coupling partner. Reactivity order: I > Br > OTf >> Cl.[2][10] | 4-Bromoanisole |
| Organoboron Reagent | The nucleophilic coupling partner. Pinacol esters offer enhanced stability over boronic acids.[11] | This compound |
| Palladium Catalyst | Facilitates the cross-coupling. Often a Pd(II) precatalyst that is reduced to active Pd(0) in situ.[1] | Pd(OAc)₂ (Palladium(II) Acetate) |
| Ligand | Stabilizes the catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are common.[1] | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | Activates the organoboron reagent for the transmetalation step.[7][12] | K₃PO₄ (Potassium Phosphate) |
| Solvent | Solubilizes reactants and facilitates the reaction. A mixture including water is often beneficial.[1][5] | Toluene / Water |
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg | 1.0 |
| This compound | 222.06 | 1.2 | 266 mg | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 410.53 | 0.04 | 16.4 mg | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | 2.0 |
| Toluene | - | - | 5 mL | - |
| Water (degassed) | - | - | 0.5 mL | - |
Step-by-Step Procedure
The following workflow outlines the key experimental stages from setup to purification.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
1. Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (266 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).[1]
2. Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum and then backfill with an inert gas (e.g., high-purity argon or nitrogen).
-
Repeat this evacuation-backfill cycle a total of three times to ensure the reaction atmosphere is free of oxygen.[5]
3. Solvent Addition:
-
Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. The mixture will appear as a suspension.[1]
4. Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction to proceed for 2-12 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.[1][5][13]
5. Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]
-
Add deionized water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the contents to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL).[14]
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][14]
6. Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).[1][14]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-fluoro-4'-methoxybiphenyl, typically as a white solid.
Safety Precautions
-
Handling Reagents: Palladium catalysts and phosphine ligands should be handled in a fume hood. Avoid inhalation and skin contact.
-
Inert Atmosphere: Ensure proper technique when working with a Schlenk line. Never apply a vacuum to a sealed, flat-bottomed flask.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Involving 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in one-pot synthetic methodologies. The focus is on its application in Suzuki-Miyaura cross-coupling and multi-component reactions, which are pivotal in the synthesis of fluorinated biaryls and other complex molecules relevant to drug discovery and materials science.
Application Notes
This compound is a versatile and stable reagent for introducing the 4-fluorophenyl moiety into organic molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins. Its pinacol ester form offers advantages over the corresponding boronic acid, such as improved stability and ease of handling.
One-pot syntheses involving this reagent are highly advantageous as they streamline reaction sequences, reduce waste, and save time and resources by eliminating the need for isolation and purification of intermediates.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling: This reagent is a key building block for the synthesis of 4-fluorobiaryls, which are prevalent scaffolds in many biologically active compounds. One-pot variations of this reaction, where the coupling partner is generated in situ or where subsequent transformations are performed in the same vessel, are particularly efficient.
-
Multi-Component Reactions (MCRs): In MCRs, three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. While direct protocols for this specific reagent are not abundant, its application in such reactions can be envisioned for the rapid generation of molecular libraries for high-throughput screening in drug discovery.
-
Synthesis of Bioactive Molecules: The 4-fluorophenyl group is a common feature in many kinase inhibitors and other therapeutic agents. One-pot procedures using this compound can facilitate the efficient synthesis of analogues of existing drugs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol describes a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes, or until completion as monitored by TLC or LC-MS. For less reactive substrates, the mixture can be heated to 60-80 °C.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-4'-methoxybiphenyl.
Quantitative Data Summary (Representative)
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chloroanisole | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~90 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | ~85 |
Note: Yields are substrate-dependent and optimization may be required.
Protocol 2: Representative One-Pot Three-Component Synthesis of a Fluorinated Pyrazoline
This protocol is a generalized procedure for a one-pot, three-component reaction to synthesize a fluorinated pyrazoline, a precursor to pyrazoles, which are important scaffolds in medicinal chemistry. This reaction is conducted under microwave irradiation to accelerate the process.
Reaction Scheme:
(Note: In a conceptual extension, this compound could be used to first generate 4-fluorobenzaldehyde in situ, which would then participate in the multicomponent reaction.)
Materials:
-
4-Fluorobenzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Sodium hydroxide (NaOH) solution (12% w/v)
-
Ethanol (EtOH)
-
Glacial acetic acid (for subsequent oxidation to pyrazole, optional)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), phenylhydrazine (1.0 mmol), and ethanol (5 mL).
-
Add a catalytic amount of 12% aqueous NaOH solution (e.g., 0.2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180 W for 2 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pyrazoline.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary (Representative)
| Aldehyde | Ketone | Hydrazine | Base | Solvent | Time (min) | Power (W) | Yield (%) |
| 4-Fluorobenzaldehyde | Acetophenone | Phenylhydrazine | NaOH | EtOH | 2 | 180 | ~55 |
| 4-Fluorobenzaldehyde | 1-Acetylnaphthalene | Phenylhydrazine | NaOH | EtOH | 2 | 180 | ~50 |
Visualizations
Caption: Workflow for a one-pot Suzuki-Miyaura cross-coupling reaction.
Caption: Logical flow of a one-pot three-component reaction.
Green Chemistry Approaches for Suzuki-Miyaura Couplings with Boronic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The use of boronic esters as coupling partners offers advantages in terms of stability, handling, and purification compared to their corresponding boronic acids.[1][2] In recent years, significant efforts have been directed towards developing greener and more sustainable protocols for this pivotal transformation. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency, aligning with the principles of green chemistry.
This document provides detailed application notes and protocols for several green chemistry approaches to Suzuki-Miyaura couplings utilizing boronic esters. The methodologies covered include reactions in aqueous media, the use of sustainable organic solvents, continuous flow synthesis, and mechanochemistry.
Data Presentation: Comparison of Green Suzuki Coupling Methodologies
The following tables summarize quantitative data for various green Suzuki coupling approaches with boronic esters, allowing for easy comparison of reaction parameters and outcomes.
Table 1: Suzuki-Miyaura Couplings in Aqueous Media
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | K₂CO₃ | Water | 70 | 2 h | >95 | [3] |
| 2 | 4-Bromotoluene | Phenylboronic acid pinacol ester | Pd/C (0.05) | K₂CO₃ | Water | 100 | 1 h | 98 | [4] |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid pinacol ester | Pd(OAc)₂ (0.1) / SPhos (0.2) | K₃PO₄ | Water | 100 | 18 h | 95 | [5] |
| 4 | 3-Bromopyridine | Phenylboronic acid pinacol ester | mPAN-Pd (2) | K₂CO₃ | Water | 80 | 12 h | 92 | [6] |
Table 2: Suzuki-Miyaura Couplings in Sustainable Organic Solvents
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 3-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | t-Amyl alcohol | 100 | 12 h | 98 | [7][8] |
| 2 | 4-Bromoanisole | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-MeTHF | 100 | 12 h | 95 | [8] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Ethanol | 80 | 2 h | 91 | This is a representative example based on general knowledge. |
| 4 | 4-Bromobenzonitrile | Thiophene-2-boronic acid pinacol ester | Pd(OAc)₂ (1) / XPhos (2) | K₃PO₄ | 2-MeTHF | 100 | 4 h | 93 | This is a representative example based on general knowledge. |
Table 3: Continuous Flow Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temp. (°C) | Residence Time | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (immobilized) | Hydroxide resin | THF | 60 | Circulating | 81 | [9] |
| 2 | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 80 | 60 min | >95 | [9] |
| 3 | 3-Bromopyridine | Phenylboronic acid | SPM3Pd (heterogeneous) | DIPEA | - | 150 | 2.5 min | >99 | [10] |
| 4 | Aryl Bromides | Arylboronic acid derivatives | SiliaCat DPP-Pd | K₂CO₃ | THF/Water | 80 | < 1 h | High | [11] |
Table 4: Mechanochemical Suzuki-Miyaura Couplings
| Entry | Acyl Chloride | Boronic Acid | Catalyst (mol%) | Base | Additive | Time | Yield (%) | Reference |
| 1 | 4-Methoxybenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Olefin | 10 min | 95 | [12] |
| 2 | Benzoyl chloride | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Olefin | 30 min | 98 | [12] |
| 3 | 4-Chlorobenzoyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Olefin | 30 min | 93 | [12] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in Aqueous Media
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction using water as the solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 0.05-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 mmol)
-
Water (de-gassed)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)
-
Stirring apparatus and heating source
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol), palladium catalyst, and base.
-
Add de-gassed water to achieve a suitable concentration (typically 0.1-0.5 M).
-
If necessary, purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling in a Sustainable Organic Solvent (2-MeTHF)
This protocol outlines a procedure for a nickel- or palladium-catalyzed Suzuki-Miyaura coupling using 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative to traditional organic solvents.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2-1.5 mmol)
-
Catalyst (e.g., NiCl₂(PCy₃)₂, Pd(OAc)₂/phosphine ligand; 1-5 mol%)
-
Base (e.g., K₃PO₄; 2.0-4.5 mmol)
-
2-MeTHF (anhydrous and de-gassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere glovebox or Schlenk line
-
Stirring apparatus and heating source
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), boronic ester (1.2-1.5 mmol), catalyst, and base to the reaction vessel.
-
Add anhydrous and de-gassed 2-MeTHF to the desired concentration.
-
Seal the reaction vessel and heat to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction until completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Continuous Flow Suzuki-Miyaura Coupling
This protocol provides a general workflow for performing a Suzuki-Miyaura coupling using a continuous flow reactor system, often with a heterogeneous catalyst.
Materials and Equipment:
-
Syringe pumps
-
T-mixer
-
Packed-bed reactor or heated coil reactor containing the catalyst (e.g., immobilized palladium)
-
Back-pressure regulator
-
Stock solution of aryl halide and boronic ester in a suitable solvent
-
Stock solution of base in a suitable solvent
-
Collection vessel
Procedure:
-
Prepare stock solutions of the aryl halide/boronic ester and the base at the desired concentrations.
-
Set up the flow reactor system, ensuring the reactor is heated to the target temperature.
-
Pump the reagent solutions through the T-mixer and into the reactor at defined flow rates to achieve the desired residence time.
-
Collect the product stream exiting the back-pressure regulator.
-
Once the system has reached a steady state, collect the product over a set period.
-
Analyze the collected solution to determine conversion and yield.
-
The crude product mixture can be worked up and purified using standard laboratory procedures as described in Protocol 1.
Protocol 4: Mechanochemical Suzuki-Miyaura Coupling
This protocol describes a solvent-free Suzuki-Miyaura coupling reaction conducted in a ball mill.
Materials and Equipment:
-
Ball mill (e.g., planetary or shaker mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.0-1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Solid base (e.g., K₃PO₄)
-
Olefin additive (if required)
Procedure:
-
To a milling jar, add the aryl halide, boronic ester, palladium catalyst, ligand, and solid base.
-
If applicable, add the olefin additive.
-
Add the milling balls to the jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency for the required duration (e.g., 10-30 minutes).
-
After milling, carefully open the jar and extract the solid mixture with a suitable organic solvent.
-
Filter the mixture to remove insoluble inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a green Suzuki-Miyaura coupling reaction.
Caption: A decision-making flowchart for selecting a green Suzuki coupling approach.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. vapourtec.com [vapourtec.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this electron-deficient boronic ester.
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced to fundamental aspects of the reaction setup. A systematic check is the best first step:
-
Reagent Quality: Ensure the purity and stability of all reagents. This compound is a pinacol ester, which is generally more stable than the corresponding boronic acid, but can still degrade over time.[1][2] The purity of the aryl halide, catalyst, ligand, and base is also critical, as impurities can poison the palladium catalyst.[3]
-
Inert Atmosphere: The exclusion of oxygen is crucial. Oxygen can oxidize and deactivate the active Pd(0) catalyst and any phosphine ligands.[2][4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[5][6]
-
Solvent and Base Purity: Use anhydrous, high-purity solvents. Ensure your base is of high quality and has been stored correctly to prevent hydration, which can reduce its effectiveness.[5]
-
Temperature Control: Confirm that the reaction is being heated to the target temperature, as deviations can significantly impact reaction rates.[5][6]
Q2: I suspect protodeboronation of my fluorophenyl boronic ester is the main issue. How can I minimize this side reaction?
A2: Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a common side reaction, particularly with electron-deficient boronic acids/esters.[2][7] While using a stable pinacol ester is a good first step, you can further mitigate this issue with the following strategies:
-
Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[8] Consider using milder or non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][9]
-
Reaction Time and Temperature: Minimize exposure to harsh conditions. Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[2]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excessive water can facilitate protodeboronation.[1] Trying the reaction under strictly anhydrous conditions may be beneficial.[10]
Q3: What are the best catalyst and ligand systems for coupling an electron-deficient partner like this compound?
A3: The electron-withdrawing nature of the fluorine atom makes this coupling more challenging, often requiring a highly active catalyst system to facilitate the transmetalation step.[11][12]
-
Electron-Rich, Bulky Ligands: These are often the best choice. They promote the crucial oxidative addition step and stabilize the palladium center.[13] Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are excellent for sterically hindered and electron-poor substrates.[11] Pd(dppf)Cl₂ is another robust and relatively air-stable option that has shown success in various couplings.[14]
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, it can be less active for challenging substrates.[11] Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with a specific ligand, allowing for more tailored reactivity.[8] Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[1]
Q4: How do I choose the optimal base and solvent for this reaction?
A4: The base and solvent are interdependent and crucial for success. The base's primary role is to activate the boronic ester to form a more nucleophilic boronate species, facilitating transmetalation.[8][15]
-
Bases: The choice of base can dramatically affect yield. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] For fluorinated compounds, cesium fluoride (CsF) has also been used effectively.[16] The strength of the base should be tuned to the specific substrates.
-
Solvents: Aprotic polar solvents are common. Combinations like Dioxane/Water, Toluene/Water, or THF/Water are frequently used.[1][6] The water in these mixtures is believed to aid in the transmetalation step.[1] However, for substrates sensitive to hydrolysis, anhydrous solvents like DMF or toluene might be necessary.[6][10]
Q5: I am observing significant homocoupling of my boronic ester. What is the cause and how can it be prevented?
A5: Homocoupling (the reaction of two boronic ester molecules with each other) is often a sign of oxygen in the reaction system.[13] The presence of O₂ can interfere with the catalytic cycle, leading to the undesired side product. To prevent this, ensure meticulous degassing of your solvent and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4][5]
Troubleshooting Workflow
If you are encountering low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Summary Tables
The following tables summarize common starting points for reaction optimization.
Table 1: Comparison of Recommended Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type Phosphine | High activity for a broad range of substrates, including electron-deficient ones.[11] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type Phosphine | Excellent for sterically hindered and electron-poor substrates.[11] | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good for a range of substrates; relatively air-stable precatalyst.[11][14] | 1-3 |
| Pd(PPh₃)₄ | Tetrakis Phosphine | Readily available and well-understood, but may have lower activity for challenging couplings.[11] | 2-5 |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene / H₂O | Effective for many Suzuki couplings; promotes high reaction rates.[11] |
| K₂CO₃ | Dioxane / H₂O | A common and moderately strong base.[6][11] |
| Cs₂CO₃ | THF / H₂O | Stronger base that can be effective when others fail.[6] |
| KF | Toluene or Dioxane | A mild base that can be effective and minimize side reactions like protodeboronation.[8] |
Generalized Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with an aryl halide (Ar-X).
1. Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1 - 1.5 equiv), and the chosen base (2.0 - 3.0 equiv).
2. Inert Atmosphere Setup:
-
Seal the flask and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[2][4]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
If not using a pre-formed catalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). If using a stable precatalyst like Pd(dppf)Cl₂, add it directly.
-
Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[2]
4. Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can lead to reaction failure or low yields.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][17]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Common side reactions with 4-Fluorophenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered when using 4-Fluorophenylboronic acid pinacol ester in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 4-Fluorophenylboronic acid pinacol ester?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and hydrolysis to the corresponding boronic acid. Protodeboronation results in the replacement of the boronic ester group with a hydrogen atom, leading to the formation of fluorobenzene. Homocoupling yields 4,4'-difluorobiphenyl. Hydrolysis of the pinacol ester to 4-fluorophenylboronic acid can occur in the presence of water, and the resulting boronic acid is often more susceptible to subsequent side reactions.
Q2: I'm observing significant protodeboronation of my 4-Fluorophenylboronic acid pinacol ester. Why is this happening even though pinacol esters are considered stable?
A2: While pinacol esters are more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under certain conditions. The primary reasons include:
-
Hydrolysis: The pinacol ester can hydrolyze in situ to the more reactive 4-fluorophenylboronic acid, which is highly susceptible to protodeboronation, particularly in the presence of a base and a proton source (like water).
-
Reaction Conditions: High temperatures, strong bases (especially hydroxide bases), and the presence of water can accelerate the rate of protodeboronation.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of side reactions.
Q3: What causes the formation of the homocoupling byproduct, 4,4'-difluorobiphenyl?
A3: Homocoupling is a palladium-catalyzed reaction that couples two molecules of the boronic ester. This side reaction is often promoted by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling. Inefficient oxidative addition of the aryl halide to the Pd(0) catalyst can also lead to an increased propensity for the catalyst to react with the boronic ester, resulting in homocoupling.
Q4: Should I be concerned about the hydrolysis of the pinacol ester to the boronic acid?
A4: Yes, the hydrolysis of the pinacol ester is a critical factor to control. The resulting 4-fluorophenylboronic acid is generally more reactive in the desired Suzuki-Miyaura coupling, but it is also significantly more prone to protodeboronation and the formation of cyclic trimers known as boroxines. The rate of hydrolysis is influenced by the pH of the reaction medium. Therefore, controlling the amount of water and the basicity of the reaction is crucial for minimizing side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
If you are observing a significant amount of the protodeboronated byproduct (fluorobenzene), consider the following troubleshooting steps.
Troubleshooting Workflow for Protodeboronation
Preventing protodeboronation of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent the protodeboronation of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the carbon-boron bond in an organoborane, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of fluorobenzene as a byproduct, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: What are the main causes of protodeboronation for this specific compound?
The primary causes of protodeboronation for aryl boronic esters, including the 4-fluorophenyl derivative, are the presence of water and basic conditions, which are common in Suzuki-Miyaura coupling reactions.[1][2] The electron-withdrawing nature of the fluorine atom can also increase the susceptibility of the compound to this side reaction. Protodeboronation can occur through two main pathways: direct protonolysis of the boronic ester or hydrolysis of the ester to the more reactive 4-fluorophenylboronic acid, which then undergoes protodeboronation.[2][3][4]
Q3: How does the pinacol ester structure help in preventing protodeboronation?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) protecting group provides steric hindrance around the boron atom. This steric bulk helps to protect the boron center from attack by water or hydroxide ions, thus reducing the rate of both direct protodeboronation and hydrolysis to the corresponding boronic acid.[5] Pinacol esters have been shown to attenuate direct protodeboronation by approximately two orders of magnitude compared to the free boronic acid.[2]
Q4: Under what storage conditions is this compound most stable?
To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, away from moisture and atmospheric oxygen. A refrigerator at 2-8°C is a suitable storage temperature. It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues related to the protodeboronation of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| High levels of fluorobenzene byproduct detected. | Presence of water in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[6] |
| Inappropriate choice of base. | Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.[6] Switch to a weaker, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[6][7] | |
| High reaction temperature. | Elevated temperatures can increase the rate of protodeboronation.[6] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[6] | |
| Low yield of the desired cross-coupled product. | Inefficient catalytic system. | A slow Suzuki-Miyaura coupling reaction allows more time for the boronic ester to decompose.[6] Increase the catalyst loading or use a more efficient pre-catalyst and ligand system (e.g., XPhos or SPhos-based palladium pre-catalysts) to accelerate the desired reaction.[8] |
| Premature hydrolysis of the pinacol ester. | While more stable, pinacol esters can still hydrolyze under certain conditions.[2][3][4] Minimize the reaction time and work up the reaction promptly upon completion. Ensure strictly anhydrous conditions. |
Data on Factors Influencing Protodeboronation
The following table summarizes key factors that can be controlled to minimize protodeboronation.
| Factor | Condition to Minimize Protodeboronation | Rationale |
| Base | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF) | Strong bases catalyze the protodeboronation reaction.[1][2] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) | Water acts as a proton source and facilitates the hydrolysis of the ester to the more labile boronic acid.[2][6] |
| Temperature | Lower temperatures (e.g., RT to 80 °C) | Higher temperatures can accelerate the rate of the protodeboronation side reaction.[6] |
| Catalyst System | Highly active Pd catalyst and electron-rich ligands (e.g., XPhos, SPhos) | A fast and efficient cross-coupling reaction outcompetes the slower protodeboronation reaction.[8] |
| Reaction Time | As short as possible | Prolonged exposure to reaction conditions increases the likelihood of decomposition. |
Experimental Protocol to Minimize Protodeboronation
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound, designed to minimize protodeboronation.
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool under a stream of inert gas.
-
Reagent Addition: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium pre-catalyst (e.g., 1-2 mol%).
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Boronic Ester Addition: Add the this compound (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Pathways of protodeboronation for aryl pinacol boronic esters.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products synthesized via reactions involving 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly used in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A1: The most prevalent impurities include unreacted starting materials such as the this compound and the aryl halide, homocoupling byproducts (e.g., 4,4'-difluorobiphenyl), residual palladium catalyst, and pinacol or its derivatives.[1] Understanding these potential side products is crucial for devising an effective purification strategy.[2]
Q2: What is the recommended first step in the work-up process after the reaction is complete?
A2: A standard aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or toluene and washing with water or brine. This procedure is effective at removing the bulk of inorganic salts and water-soluble impurities.[3]
Q3: How can I efficiently remove unreacted boronic ester and its hydrolyzed form (4-fluorophenylboronic acid)?
A3: Unreacted boronic acid/ester can often be removed with a basic aqueous wash. By treating the organic layer with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.
Q4: My desired product and the homocoupled byproduct (4,4'-difluorobiphenyl) have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography using a shallow solvent gradient is often effective. It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to identify the optimal conditions for separation.[4] If the product is a solid, recrystallization can be a highly effective alternative, as the homocoupled product may have different solubility characteristics.[3][5]
Q5: Why is removing residual palladium critical, and what are the best methods?
A5: For applications in drug development, removing trace palladium to parts-per-million (ppm) levels is a regulatory requirement due to its toxicity. Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts. Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Pinacol Impurity Post-Column | Pinacol is relatively polar and can co-elute with the product. It can be streaky on silica gel, leading to contamination of product fractions.[1] | - Trituration/Recrystallization: Concentrate the product to a solid and wash with a non-polar solvent like hexanes. Pinacol may leach into the hexanes, especially upon cooling.[1] - Azeotropic Removal: Pinacol can form an azeotrope with a methanol/water mixture. Repetitive addition and evaporation of this solvent mixture under reduced pressure can remove the pinacol.[2] - Modified Chromatography: Treat the silica gel with boronic acid to cap Lewis acidic sites, which can reduce the streaking of boronate esters and pinacol.[1] |
| Product and Starting Material Co-elute During Column Chromatography | The polarity of the product and the unreacted aryl halide or boronic ester are too similar for effective separation with the chosen eluent. | - Optimize Solvent System: Test a wider range of solvent systems with different polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/acetone). Use a very shallow gradient during elution.[4][6] - Change Stationary Phase: Consider using a different stationary phase, such as alumina or a fluorinated phase column, which may offer different selectivity.[7] - Chemical Modification: If feasible, temporarily modify the polarity of the product or impurity through a simple chemical reaction to facilitate separation. |
| Oiling Out During Recrystallization | The product's melting point is lower than the boiling point of the solvent. The solution is too supersaturated, or impurities are inhibiting proper crystal formation. | - Change Solvent System: Select a solvent or solvent pair with a lower boiling point.[8] - Adjust Concentration: Use a more dilute solution by adding more hot solvent. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[9] |
| Low Recovery After Purification | The product has some solubility in the recrystallization solvent even at low temperatures. The compound is adsorbing irreversibly to the silica gel column. | - Recrystallization: Ensure the minimum amount of hot solvent is used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] - Column Chromatography: Pre-treat the crude sample by filtering it through a small plug of silica to remove highly polar impurities before loading it onto the main column. Ensure the chosen eluent is sufficiently polar to elute the product. |
| Desired Product Appears as an Oil and Will Not Crystallize | The presence of impurities is inhibiting crystallization. The product may be intrinsically an oil at room temperature. | - Further Purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[7] - Induce Crystallization: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent until turbidity appears. Allow it to stand, or cool it, to induce crystallization. |
Quantitative Data Summary
The following tables provide representative data for the purification of biaryl products from Suzuki-Miyaura coupling reactions involving fluorophenyl boronic acids/esters. Note that optimal conditions and yields are substrate-dependent.
Table 1: Column Chromatography Solvent Systems and Product Yields
| Aryl Halide Partner | Product | Stationary Phase | Eluent System (v/v) | Typical Isolated Yield | Reference |
| 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | Silica Gel | Hexane / Ethyl Acetate (Gradient) | >90% | [10] |
| 4-Bromoanisole | 4-Fluoro-4'-methoxybiphenyl | Silica Gel | Hexane / Dichloromethane (Gradient) | 85-95% | N/A |
| 3-Bromopyridine | 3-(4-Fluorophenyl)pyridine | Silica Gel | Dichloromethane / Methanol (98:2) | 70-85% | N/A |
| 4-Iodopyridine | 4-(4-Fluorophenyl)pyridine | Silica Gel | Not Specified | 96% (HPLC Yield) | [11] |
Yields are highly dependent on reaction conversion and optimization of the purification protocol.
Table 2: Recrystallization Solvent Systems for Fluorinated Biaryls
| Compound | Solvent System | Expected Purity | Reference |
| 4,4'-Difluorobiphenyl | Ethanol or Hexane | >99% | [5] |
| 4-Fluoro-4'-methylbiphenyl | Methanol / Water | High | [9] |
| Biphenyl Derivatives | Heptane / Ethyl Acetate | High | [9] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc), toluene, or dichloromethane (DCM) (approx. 2-3 volumes relative to the reaction solvent).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with water (1 x 1 volume).
-
To remove the boronic acid/ester, wash with 1M NaOH or 1M K₂CO₃ (1 x 1 volume).
-
Wash with brine (1 x 1 volume) to facilitate layer separation and remove residual water.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product in the chosen solvent system for good separation.[6]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[12]
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the chromatography eluent or a more volatile solvent like DCM).
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to begin elution.
-
If a gradient elution is required, start with the less polar solvent system and gradually increase the polarity.
-
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at high temperatures but poorly soluble at room temperature. Common choices include ethanol, methanol, hexane, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a hot water bath) with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, often leading to larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Visualizations
Caption: General workflow for the initial work-up of a Suzuki-Miyaura reaction mixture.
Caption: Decision tree for selecting a primary purification technique.
Caption: Logical workflow for troubleshooting poor separation in column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Fluorinated Substrates
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues related to catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. The inherent challenges posed by the carbon-fluorine bond often lead to catalyst instability and reduced reaction efficiency. This guide provides targeted troubleshooting advice, detailed experimental protocols, and a deeper understanding of the underlying deactivation mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with fluorinated substrates, particularly aryl fluorides, so challenging?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond. This high bond dissociation energy makes the initial oxidative addition step of the palladium catalyst to the C-F bond significantly more difficult compared to C-Cl, C-Br, or C-I bonds. This often requires more reactive catalysts and harsher reaction conditions, which in turn can lead to faster catalyst deactivation.
Q2: What is protodeboronation and why is it a major issue with fluorinated arylboronic acids?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[1] Fluorinated arylboronic acids are particularly susceptible to this process, especially under basic conditions, due to the electron-withdrawing nature of the fluorine atoms which increases the acidity of the boronic acid protons and facilitates cleavage of the C-B bond.
Q3: What are the most common signs of catalyst deactivation in my Suzuki reaction?
A3: Common indicators of catalyst deactivation include:
-
Low or no product yield: The most obvious sign that the catalyst is not performing efficiently.
-
Stalled reaction: The reaction proceeds initially but stops before completion, even with sufficient reaction time.
-
Formation of byproducts: An increase in side reactions such as homocoupling of the boronic acid or dehalogenation of the aryl halide can indicate that the desired catalytic cycle is being disrupted.[2]
-
Formation of palladium black: Visible precipitation of black palladium metal is a clear indication of catalyst aggregation and deactivation.
Q4: How does the choice of palladium precursor affect catalyst stability?
A4: The active catalyst in a Suzuki reaction is the Pd(0) species. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction step to generate Pd(0). If this reduction is inefficient, the remaining Pd(II) can promote side reactions like the homocoupling of boronic acids.[2] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst designed for efficient in situ generation of Pd(0) can often lead to better results and improved catalyst longevity.
Q5: Can fluoride ions from the substrate or additives poison the catalyst?
A5: The role of fluoride ions is complex. While they can facilitate the transmetalation step by forming a reactive trans-[ArPdF(L)2] intermediate, an excess of fluoride ions can also lead to the formation of unreactive anionic boronate species ([ArB(OH)₃F]⁻), which are poor nucleophiles in the transmetalation step. This can effectively sequester the boronic acid and halt the catalytic cycle.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands).[3][4] | Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the strong C-F bond. Bulky ligands can also accelerate the reductive elimination step. |
| Rapid Protodeboronation | 1. Use a more stable boronic acid derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[5] 2. Use milder basic conditions (e.g., K₃PO₄ instead of stronger bases). 3. Add the boronic acid slowly to the reaction mixture. | These derivatives are more resistant to hydrolysis and protodeboronation under basic conditions. Milder bases and slow addition can minimize the concentration of the unstable free boronic acid at any given time. |
| Catalyst Inactivity | 1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more robust pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle). | Palladium precursors and ligands can degrade over time. Advanced pre-catalysts are often more stable and provide a more reliable source of the active Pd(0) catalyst. |
| Incorrect Solvent or Base | Screen different solvent and base combinations. Aprotic polar solvents like dioxane or THF with aqueous bases like K₂CO₃ or K₃PO₄ are common starting points.[5] | The optimal solvent and base are highly substrate-dependent. A systematic screen can identify conditions that favor the desired reaction over deactivation pathways. |
Issue 2: Significant Homocoupling of Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[3] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[2] |
| Inefficient Pd(II) to Pd(0) Reduction | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates Pd(0). | This minimizes the concentration of Pd(II) species that can participate in the homocoupling side reaction. |
Issue 3: Dehalogenation of the Aryl Halide
| Possible Cause | Troubleshooting Step | Rationale |
| Source of Hydride | Ensure the use of anhydrous solvents and reagents if the reaction chemistry allows. | The hydride species responsible for dehalogenation can originate from trace amounts of water or other protic sources in the reaction mixture. |
| Ligand Choice | Employ ligands that favor reductive elimination of the desired product over competing pathways. | The ligand sphere around the palladium center influences the relative rates of the different elementary steps in the catalytic cycle. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Fluorinated Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Fluorinated aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl bromide, arylboronic acid/ester, and the base.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Stable Pinacol Boronate Ester of a Fluorinated Aryl Halide
This can be a crucial step to avoid protodeboronation.
Materials:
-
Fluorinated aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., KOAc, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the fluorinated aryl halide, B₂pin₂, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-100 °C) for the required time (monitor by GC-MS or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Remove the solvent under reduced pressure.
-
The crude boronate ester can often be used directly in the subsequent Suzuki coupling or purified by crystallization or chromatography.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in catalyst deactivation and troubleshooting.
Caption: Key catalyst deactivation pathways in Suzuki reactions with fluorinated substrates.
Caption: A systematic workflow for troubleshooting low yields in Suzuki couplings with fluorinated substrates.
References
Technical Support Center: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction of 4-fluorophenylboronic acid pinacol ester. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid pinacol ester?
A1: The success of this coupling reaction is primarily dependent on the judicious selection of the base, solvent, palladium catalyst, and ligand. The interplay between these components dictates reaction efficiency, yield, and the prevalence of side reactions. Careful optimization of these parameters is crucial for achieving desired outcomes.
Q2: Why is the choice of base so critical, and what are the common options?
A2: The base plays a crucial role in the activation of the boronic acid ester for transmetalation to the palladium center. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). The strength and nature of the base can significantly impact the reaction rate and the formation of byproducts. For instance, stronger bases like K₃PO₄ can promote the formation of a more reactive borate anion, potentially leading to faster reaction times.[1]
Q3: How does the solvent system affect the reaction?
A3: The solvent influences the solubility of reactants, the stability of the catalyst, and the reaction kinetics. Common solvents include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[2][3] The addition of water as a co-solvent is often beneficial and can increase reaction rates.[4] However, the quality of the solvent is also important, as trace impurities can poison the catalyst.[5]
Q4: What are common side reactions to be aware of?
A4: A primary side reaction is the protodeboronation of the 4-fluorophenylboronic acid pinacol ester, where the boronic ester group is replaced by a hydrogen atom. This is often promoted by the presence of water and the strength of the base.[6] Another potential side reaction is the homocoupling of the boronic acid ester. Careful control of reaction conditions, including thorough degassing to remove oxygen, can help minimize these unwanted reactions.[7]
Q5: Should I be concerned about the stability of 4-fluorophenylboronic acid pinacol ester?
A5: Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[7] They are less prone to dehydration to form boroxines. However, like all boronic acid derivatives, they can undergo protodeboronation under certain conditions. Proper storage in a cool, dry place is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid pinacol ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. 4. Degradation of the boronic acid ester. | 1. Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure proper ligand selection. 2. Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[1][2][4] 3. Increase the reaction temperature in increments and monitor the reaction progress over a longer period. 4. Use fresh boronic acid ester and ensure anhydrous conditions if protodeboronation is suspected.[7] |
| Significant Protodeboronation | 1. Presence of excess water. 2. Base is too strong or used in excess. 3. Prolonged reaction time at high temperature. | 1. Use dry solvents and reagents.[7] 2. Switch to a milder base (e.g., K₂CO₃) or use a stoichiometric amount.[2] 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition or reductive elimination steps. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[7] 2. Experiment with different palladium catalysts and ligands to optimize the catalytic cycle. |
| Inconsistent Results | 1. Variability in reagent quality (especially the base and solvent). 2. Inconsistent reaction setup and degassing. 3. Trace impurities in the solvent.[5] | 1. Use high-purity, anhydrous reagents from a reliable source. Grinding the base to a fine powder can improve reproducibility.[8] 2. Standardize the experimental procedure, particularly the degassing method and duration. 3. Use freshly distilled or high-purity anhydrous solvents. |
Data on Base and Solvent Effects
The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids, providing a comparative overview to guide your experimental design.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~95 | [3] |
| 2 | K₃PO₄ | Toluene | 100 | 16 | ~85 | [9] |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 | [9] |
| 4 | Na₂CO₃ | Dioxane/H₂O | 80 | 18 | ~70 | [4] |
| 5 | CsF | THF | 80 | 8 | 40 | [1] |
Note: Yields are approximate and can vary based on the specific aryl halide, catalyst, and ligand used.
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dioxane/H₂O (4:1) | Na₃PO₄ | 80 | 24 | 72 | [4] |
| 2 | Toluene | K₃PO₄ | 100 | 16 | ~85 | [9] |
| 3 | THF | CsF | 80 | 8 | 40 | [1] |
| 4 | DMF/H₂O (95:5) | K₂CO₃ | 110 | 24 | ~95 | [3] |
| 5 | Dioxane (anhydrous) | Na₃PO₄ | 80 | 24 | <60 | [4] |
Note: Yields are approximate and can vary based on the specific aryl halide, catalyst, and ligand used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid Pinacol Ester:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 4-fluorophenylboronic acid pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe. In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) in the same degassed solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Suzuki-Miyaura coupling reactions utilizing 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the most common causes?
A1: Low conversion rates with this electron-deficient boronic ester can stem from several factors. The primary areas to investigate are:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-deficient boronic esters often require highly active catalyst systems to facilitate efficient transmetalation.
-
Base: The type, strength, and concentration of the base are crucial for the activation of the boronic ester.
-
Solvent: The solvent system influences the solubility of reagents and the overall reaction kinetics. The presence of water can be beneficial but must be carefully controlled.
-
Reaction Temperature and Time: Suboptimal temperature can lead to a sluggish reaction, while prolonged reaction times at high temperatures can lead to degradation of reagents or the catalyst.
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of fluorobenzene and reducing the amount of boronic ester available for the desired coupling.[1][2]
-
Reagent Purity and Handling: The purity of all reagents, especially the boronic ester and the aryl halide, is paramount. Proper handling under an inert atmosphere is essential to prevent degradation.
Q2: How can I minimize protodeboronation of my boronic ester?
A2: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids and their esters.[1][2] Here are some strategies to minimize it:
-
Use Anhydrous Conditions (Initially): While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Ensure your solvents are dry and consider starting the reaction under anhydrous conditions before adding a controlled amount of water if needed.
-
Choose a Highly Active Catalyst: A more active catalyst can increase the rate of the desired Suzuki coupling, outcompeting the slower protodeboronation side reaction.[1] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands.
-
Optimize the Base: The choice of base can influence the rate of protodeboronation. Weaker bases or careful control of the pH might be beneficial.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[1]
-
Use the Pinacol Ester: You are already using the pinacol ester, which is a good practice as it is generally more stable and less prone to protodeboronation than the corresponding boronic acid.[3]
Q3: Which palladium catalyst and ligand system is recommended for coupling with this compound?
A3: For challenging substrates like electron-deficient boronic esters, highly active palladium catalysts are often required.[1] Consider the following options:
-
Pd(dppf)Cl₂: This is a versatile and commonly used catalyst for a range of Suzuki couplings.
-
Pd(PPh₃)₄: Another widely used catalyst, often effective in combination with a variety of bases and solvents.[4][5]
-
Buchwald Ligands and Precatalysts: For particularly difficult couplings, using a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve yields.[1] There are also commercially available precatalysts that incorporate these ligands and are designed to form the active catalytic species under mild conditions.[6]
Q4: What is the optimal base and solvent system for this coupling reaction?
A4: The ideal base and solvent are often interdependent and substrate-specific. Here are some commonly successful combinations:
-
Bases:
-
Solvents:
-
Dioxane/Water or THF/Water: A mixture of an organic solvent with water is a very common and effective system for Suzuki couplings. The water is essential for the activity of inorganic bases.
-
DMF/Water: This solvent system has also been shown to be effective for couplings involving fluorinated boronic acids.[7]
-
Toluene/Water: Another common biphasic system.
-
The optimal ratio of organic solvent to water often needs to be determined empirically, but a starting point of 4:1 or 2:1 is common.
Data Presentation: Comparative Reaction Conditions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving fluorinated arylboronic acids/esters with various aryl halides. This data can serve as a guide for optimizing your own reaction conditions.
Table 1: Suzuki Coupling of Fluorinated Arylboronic Acids/Esters with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [7] |
| Bromo-substituted Carbazole | Pd(PPh₃)₄ | - | 2M K₂CO₃ (2) | THF/Toluene (2:3) | Reflux | 24 | 70 | [4] |
| 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ (3) | - | 2M K₂CO₃ | Dioxane | 80 | 3-5 | 92 (with phenylboronic acid) | [5] |
Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides (as a proxy for 4-fluorophenylboronic acid pinacol ester)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 100 | 95 | [8] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 100 | 92 | [8] |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 120 | 88 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Logical Relationship of Key Reaction Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproducts in Reactions of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common byproducts in reactions involving 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most frequently encountered byproducts are a result of homocoupling, protodeboronation, hydrolysis of the pinacol ester, and the formation of boroxines from the corresponding boronic acid. These side reactions are particularly common in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q2: How can I identify the homocoupling byproduct, 4,4'-difluorobiphenyl, by ¹H NMR?
A2: The ¹H NMR spectrum of 4,4'-difluorobiphenyl is characterized by two multiplets in the aromatic region. Due to the symmetry of the molecule, the protons on each ring are chemically equivalent, but they couple with each other and with the fluorine atoms. This results in complex splitting patterns, typically appearing as two overlapping multiplets.
Q3: What are the characteristic ¹H NMR signals for the protodeboronation product, fluorobenzene?
A3: Fluorobenzene, the product of protodeboronation where the boronate group is replaced by a hydrogen atom, exhibits a relatively simple ¹H NMR spectrum. You will typically observe three multiplets in the aromatic region corresponding to the ortho, meta, and para protons relative to the fluorine atom.
Q4: My reaction mixture shows signals that don't correspond to my desired product or the common byproducts. What could they be?
A4: If you observe unfamiliar signals, consider the possibility of incomplete reaction, where the starting material is still present. Additionally, hydrolysis of the pinacol ester to 4-fluorophenylboronic acid is a common occurrence, especially in the presence of water. This boronic acid can exist in equilibrium with its cyclic trimer, a boroxine.
Q5: How does the presence of oxygen affect my reaction?
A5: The presence of molecular oxygen can promote the homocoupling of the boronic ester, leading to an increased yield of the biphenyl byproduct.[1] For reactions sensitive to this side product, it is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon).
Q6: Can I use ¹¹B NMR to identify any of these byproducts?
A6: Yes, ¹¹B NMR can be a valuable tool. The starting pinacol ester will have a characteristic chemical shift. Upon hydrolysis to the boronic acid, a shift in the ¹¹B NMR spectrum is expected. Boroxines, being cyclic anhydrides of boronic acids, also have a distinct ¹¹B NMR chemical shift, typically at a slightly lower field than the corresponding boronic acid.
Troubleshooting Guide: Byproduct Identification by NMR
This guide provides characteristic ¹H and ¹³C NMR chemical shifts for the starting material and its common byproducts. Use these tables to identify contaminants in your reaction mixture.
Table 1: ¹H NMR Data for this compound and Potential Byproducts
| Compound Name | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound (Starting Material) | ~7.75 (m, 2H, Ar-H ortho to B), ~7.05 (m, 2H, Ar-H ortho to F), 1.35 (s, 12H, -C(CH₃)₂) | |
| 4,4'-Difluorobiphenyl (Homocoupling Product) | ~7.50 (m, 4H, Ar-H), ~7.15 (m, 4H, Ar-H) | |
| Fluorobenzene (Protodeboronation Product) | ~7.30 (m, 2H, Ar-H), ~7.10 (m, 3H, Ar-H) | |
| 4-Fluorophenylboronic acid (Hydrolysis Product) | ~8.10 (m, 2H, Ar-H ortho to B), ~7.10 (m, 2H, Ar-H ortho to F), ~5.5-6.5 (br s, 2H, -B(OH)₂) | |
| Tri(4-fluorophenyl)boroxine (From Hydrolysis Product) | ![]() | Aromatic signals will be similar to the boronic acid, but the broad -B(OH)₂ signal will be absent. The aromatic protons may show slight shifts compared to the monomeric acid. The ¹¹B NMR is more diagnostic for boroxines. |
Table 2: ¹³C NMR Data for this compound and Potential Byproducts
| Compound Name | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound (Starting Material) | ~165 (d, ¹JCF), ~137 (d, ³JCF), ~115 (d, ²JCF), ~84 (-C(CH₃)₂), ~25 (-C(CH₃)₂) (The carbon attached to boron is often not observed due to quadrupolar relaxation) |
| 4,4'-Difluorobiphenyl (Homocoupling Product) | ~162 (d, ¹JCF), ~136 (d, ⁴JCF), ~129 (d, ³JCF), ~116 (d, ²JCF) |
| Fluorobenzene (Protodeboronation Product) | ~163 (d, ¹JCF), ~130 (d, ⁴JCF), ~124 (d, ³JCF), ~115 (d, ²JCF) |
| 4-Fluorophenylboronic acid (Hydrolysis Product) | ~165 (d, ¹JCF), ~137 (d, ³JCF), ~115 (d, ²JCF) (The carbon attached to boron is often not observed) |
| Tri(4-fluorophenyl)boroxine (From Hydrolysis Product) | The aromatic carbon signals will be similar to the boronic acid. |
Experimental Protocols
Protocol 1: Intentional Homocoupling for NMR Standard Preparation
This protocol is designed to generate a sample of 4,4'-difluorobiphenyl for use as an NMR standard.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and water.
-
Catalyst and Base: Add Pd(OAc)₂ (0.02 eq) and an excess of a fluoride source such as KF or TBAF (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. The presence of air (oxygen) is crucial for this reaction.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate gradient) to isolate 4,4'-difluorobiphenyl.
-
Analysis: Confirm the identity and purity of the product by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Controlled Protodeboronation for NMR Analysis
This protocol aims to produce fluorobenzene from the starting boronic ester for NMR identification.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Reagent Addition: Add a mild acid (e.g., acetic acid, 2.0 eq) or a base (e.g., aqueous NaOH, 2.0 eq) to the solution. The rate of protodeboronation can be pH-dependent.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, neutralize the mixture if necessary. Dilute with water and extract with a low-boiling-point organic solvent like diethyl ether.
-
Isolation: Carefully remove the solvent under reduced pressure to obtain crude fluorobenzene. Due to its volatility, extensive concentration should be avoided.
-
Analysis: Prepare a dilute solution of the crude product in a deuterated solvent and acquire ¹H and ¹³C NMR spectra.
Protocol 3: Hydrolysis and Boroxine Formation Monitoring by NMR
This protocol allows for the observation of the hydrolysis of the pinacol ester and the subsequent formation of the boroxine.
-
Sample Preparation: In an NMR tube, dissolve a small amount of this compound in a deuterated solvent that is not rigorously dried (e.g., acetone-d₆ or CDCl₃ containing a trace of D₂O).
-
Initial NMR: Acquire an initial ¹H and ¹¹B NMR spectrum to observe the starting material.
-
Inducing Hydrolysis: Add a small drop of D₂O to the NMR tube, shake well, and allow it to stand at room temperature.
-
Monitoring: Acquire ¹H and ¹¹B NMR spectra at regular intervals (e.g., every hour) to monitor the disappearance of the starting material's signals and the appearance of new signals corresponding to 4-fluorophenylboronic acid and subsequently the tri(4-fluorophenyl)boroxine. The boronic acid will show a broad peak for the -B(OH)₂ protons, which will diminish as the boroxine forms. The ¹¹B NMR will show a shift from the tetracoordinate boronate ester to the tricoordinate boronic acid and then to the boroxine.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying byproducts in your reaction mixture.
Caption: A flowchart for troubleshooting common byproducts by NMR analysis.
References
Technical Support Center: Optimizing 4-Fluorophenylboronic Acid Pinacol Ester Couplings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve reaction times and overall success rates for Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid pinacol ester slow or incomplete?
Several factors can contribute to slow or incomplete reactions. The primary reasons include:
-
Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is critical. The stability of the 4-fluorophenylboronic acid pinacol ester can sometimes translate to lower reactivity, requiring a highly active catalyst system to achieve efficient coupling.
-
Inefficient Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base (in terms of strength or solubility) can significantly hinder the reaction rate.
-
Poor Reagent Solubility: If any of the reagents (aryl halide, boronic ester, base, or catalyst) are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow.[1]
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures, leading to stalling.[1]
-
Low Reaction Temperature: While higher temperatures can risk degradation, insufficient thermal energy will result in a slow reaction rate.
Q2: Should I use 4-fluorophenylboronic acid or its pinacol ester for my reaction?
The choice depends on your specific needs. 4-fluorophenylboronic acid is generally more reactive but is also less stable and prone to side reactions like protodeboronation (replacement of the boronic acid group with hydrogen).[1] The pinacol ester is significantly more stable, air- and moisture-tolerant, and can be purified by chromatography, which prevents degradation during slow reactions.[1][2] For reactions that require extended times or are sensitive to side reactions, the pinacol ester is the superior choice, though it may require more forcing conditions to achieve a fast reaction.
Q3: What is protodeboronation and how can I minimize it?
Protodeboronation is a common side reaction where the C-B bond is cleaved, replacing the boronic acid/ester group with a hydrogen atom.[1] This consumes your starting material and reduces the yield. It is often promoted by the presence of water or oxygen. To minimize it:
-
Use anhydrous (dry) solvents and thoroughly dry all glassware.[1]
-
Degas the solvent and reaction mixture by purging with an inert gas (e.g., Argon or Nitrogen).[1]
-
Choose the pinacol ester over the free boronic acid, as it is more resistant to this side reaction.[1][3]
Q4: How can I dramatically decrease the reaction time from hours to minutes?
Microwave-assisted synthesis is a highly effective technique for accelerating Suzuki-Miyaura couplings.[4][5] The rapid and efficient heating provided by microwave irradiation can often reduce reaction times from many hours under conventional heating to just a few minutes, typically with improved yields.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is very slow or has not started. | 1. Ineffective Catalyst/Ligand: The chosen catalyst system may not be active enough for this specific transformation. 2. Low Temperature: Insufficient thermal energy. | 1. Switch to a more active catalyst system. Consider electron-rich and bulky phosphine ligands like SPhos or XPhos, or use a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3).[1][8] 2. Increase the temperature. If conventional heating is slow, switch to microwave irradiation for rapid heating to higher temperatures (e.g., 100-150 °C).[5] |
| Reaction stalls before completion. | 1. Catalyst Deactivation: The active Pd(0) species has been oxidized or has precipitated as palladium black. 2. Boronic Ester Degradation: Although more stable than the acid, the ester can still degrade under harsh conditions over long periods. | 1. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Use a more robust ligand that protects the palladium center from deactivation.[1] 3. Employ a "slow-release" surrogate like an MIDA boronate or trifluoroborate salt if degradation is suspected.[1][9] |
| Low yield of the desired product. | 1. Significant Protodeboronation: The boronic ester is being consumed by a side reaction. 2. Formation of Homocoupling Byproduct (4,4'-difluorobiphenyl): Inefficient transmetalation or presence of oxygen. | 1. Ensure strictly anhydrous and inert conditions. Use dry, degassed solvents and maintain an inert atmosphere (Argon/Nitrogen).[1] 2. Optimize the base. A different base may favor the cross-coupling pathway. 3. Optimize the catalyst/ligand system to promote efficient transmetalation over homocoupling.[1] |
| Inconsistent results between batches. | 1. Solvent Quality: Trace impurities in the solvent can poison the catalyst. 2. Reagent Purity: Purity of the aryl halide or boronic ester may vary. | 1. Use high-purity, anhydrous solvents. If catalyst poisoning is suspected, analyze the solvent for contaminants.[10] 2. Verify the purity of all reagents before starting the reaction. |
Data Presentation: Comparison of Reaction Conditions
The tables below summarize quantitative data to guide the optimization of your reaction conditions.
Table 1: Effect of Heating Method on Reaction Time
| Aryl Halide | Base | Solvent | Heating Method | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | KOH | Water | Conventional | Reflux (110 °C) | 2 h | >95% | [7] |
| 4-Bromoacetophenone | KOH | Water | Microwave | 160 °C | 2-6 min | >95% | [4][7] |
| 4-Bromo-1,8-naphthalimide | Na₂CO₃ | DMF/Water | Conventional | Reflux | 8 h | 22% | [6] |
| 4-Bromo-1,8-naphthalimide | Na₂CO₃ | DMF/Water | Microwave | 70 °C | 30 min | 77% |[6] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst | Base (2 equiv.) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-Pd | K₂CO₃ | DMF/H₂O (1:2) | 91% | [11] |
| 4-Iodoanisole | Phenylboronic acid | Fe₃O₄/SiO₂/HPG-Pd | Cs₂CO₃ | DMF/H₂O (1:2) | 90% | [11] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/dppf | K₃PO₄ | Dioxane | 95% | General |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/dppf | Na₂CO₃ | Dioxane/H₂O | 85% | General |
| 4-Chlorobenzaldehyde | Phenylboronic acid | PPI-Cu-Ni-Pd | Na₂CO₃ | EtOH/H₂O (3:1) | 98% |[12] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a starting point for rapid reaction optimization.
-
Reaction Setup: To a microwave process vial, add the aryl halide (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.), and a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for 5-40 minutes.[8]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of 4-Fluorophenylboronic Acid Pinacol Ester
If you need to prepare the pinacol ester from the corresponding boronic acid:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenylboronic acid (1.0 equiv.) and pinacol (1.0-1.1 equiv.) in a suitable solvent like diethyl ether or toluene.[1]
-
Dehydration: Add an anhydrous dehydrating agent, such as magnesium sulfate (MgSO₄) (1.5 equiv.).
-
Reaction Execution: Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Filter off the dehydrating agent and wash it with the solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by column chromatography or crystallization.
Visualizations
Caption: A workflow for troubleshooting slow Suzuki-Miyaura coupling reactions.
Caption: Key factors influencing the rate and yield of Suzuki-Miyaura couplings.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key optimization steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boronic Esters in Suzuki Coupling: The Case of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most common choices. Among the vast array of available boronic esters, 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester, is widely utilized due to its stability and ease of handling.[2][3] This guide provides an objective comparison of its performance against other boronic esters in Suzuki coupling, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Stability
The choice between a boronic acid and its ester derivative, or among different types of esters, often represents a trade-off between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition pathways like protodeboronation.[2] Boronic esters, particularly pinacol esters, offer enhanced stability, making them easier to purify, handle, and store.[2]
A key step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic group is transferred from boron to the palladium catalyst. The structure of the boronic ester can significantly influence the rate of this step.[4]
Quantitative Data Summary
The following table summarizes the relative rates of transmetalation for various 4-fluorophenyl boronic esters, providing a direct comparison of their intrinsic reactivity in the Suzuki coupling reaction. The data is based on a study by Thomas, A. et al., which investigated the pre-transmetalation intermediates.[4]
| Boronic Ester Derivative of 4-Fluorophenylboronic Acid | Diol Component | Relative Rate of Transmetalation (k_rel) |
| This compound | Pinacol | ~9.33 |
| Glycol Boronic Ester | Ethylene Glycol | ~23 |
| Catechol Boronic Ester | Catechol | ~4.3 |
| Diisopropyl Boronic Ester | 2,3-Dimethyl-2,3-butanediol | 1.42 |
| α-Hydroxyisobutyrate Boronic Ester | α-Hydroxyisobutyric Acid | 0.39 |
| Arylboronic Acid (Reference) | - | 1.00 |
Data extracted from kinetic studies on the reaction of [(i-Pr3P)(4-FC6H4)Pd(OH)]2 with various boronic esters.[4]
As the data indicates, the glycol boronic ester exhibits the fastest rate of transmetalation, approximately 2.5 times faster than the pinacol ester.[4] While the pinacol ester is significantly more reactive than the corresponding boronic acid, its steric bulk, imparted by the four methyl groups, can hinder the formation of the pre-transmetalation intermediate.[4] In contrast, less sterically hindered esters like the glycol derivative facilitate a more rapid transfer of the aryl group to the palladium center.[4][5]
Experimental Protocols
Reproducible experimental results are contingent on detailed and accurate methodologies. Below are representative protocols for Suzuki-Miyaura coupling reactions that can be adapted for comparing the performance of this compound with other boronic esters.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic ester (e.g., this compound) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Analysis via ¹⁹F NMR Spectroscopy
For a more in-depth comparison of reaction rates, kinetic studies can be performed using ¹⁹F NMR spectroscopy, particularly useful for fluorinated compounds.[4]
Procedure:
-
Prepare a stock solution of the palladium pre-catalyst in a suitable deuterated solvent (e.g., THF-d₈).
-
In an NMR tube, combine the palladium pre-catalyst solution with the boronic ester at a low temperature (e.g., -78 °C).
-
Acquire an initial ¹⁹F NMR spectrum to observe the formation of any pre-transmetalation intermediates.
-
Warm the NMR probe to the desired reaction temperature (e.g., -30 °C) and acquire spectra at regular time intervals.
-
Monitor the disappearance of the starting material signals and the appearance of the product signals to determine the reaction rate.[4]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound stands as a robust and reliable reagent for Suzuki-Miyaura cross-coupling reactions, offering a favorable balance of stability and reactivity. While other boronic esters, such as the glycol derivative, may exhibit faster transmetalation kinetics, the high stability, commercial availability, and ease of handling of pinacol esters often make them the preferred choice in many synthetic applications, particularly in the context of drug development and complex molecule synthesis. The selection of the optimal boronic ester will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Arylboronic Esters in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Arylboronic acids and their esters are pivotal reagents for constructing complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A critical question for chemists is how fluorine substitution on the arylboronic ester impacts its reactivity compared to its non-fluorinated analog. This guide provides an objective, data-driven comparison of the performance of fluorinated and non-fluorinated arylboronic esters, offering insights for reaction optimization.
Executive Summary: A Tale of Electronic Effects
The fundamental difference in reactivity between fluorinated and non-fluorinated arylboronic esters stems from the high electronegativity of the fluorine atom. As a potent electron-withdrawing group, fluorine decreases the electron density of the aromatic ring.[1][2] This electronic perturbation has a complex influence on the Suzuki-Miyaura catalytic cycle, particularly the rate-limiting transmetalation step.[1][2] While conventional wisdom suggests that electron-donating groups on the boronic acid partner enhance the reaction rate and yield, the effect of electron-withdrawing groups like fluorine is more nuanced and highly dependent on the specific substrates and reaction conditions.[3][4] Some studies indicate that the electron-withdrawing nature of fluorine can lead to high reactivity and good yields, while others suggest it can be detrimental.[2][5] Furthermore, fluorinated arylboronic acids are known to be susceptible to hydrodeboronation, a significant side reaction.[6]
Quantitative Performance Comparison
The following tables summarize experimental data comparing the reactivity of fluorinated and non-fluorinated arylboronic esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Reaction Conversion Comparison of 4-Fluorophenylboronic Acid vs. Phenylboronic Acid [7]
This table presents a direct comparison of the conversion rates of 1-bromo-4-fluorobenzene when coupled with either 4-fluorophenylboronic acid or phenylboronic acid under identical reaction conditions.
| Time (h) | Temperature (°C) | Conversion with 4-Fluorophenylboronic Acid (%) | Conversion with Phenylboronic Acid (%) |
| 3 | 70 | 85 | 90 |
| 8 | 70 | 90 | 95 |
| 24 | 70 | 95 | 98 |
| 48 | 70 | 98 | >99 |
| 3 | 110 | 90 | 85 |
| 8 | 110 | 95 | 90 |
| 24 | 110 | >99 | 95 |
| 48 | 110 | >99 | 98 |
Reaction conditions: 1-bromo-4-fluorobenzene, boronic acid, Pd/C catalyst, K₂CO₃ base, DMF/H₂O solvent.[7]
Table 2: Kinetic Data for the Transmetalation Step with Various Boronic Esters [1]
This table provides rate constants for the formation of the cross-coupling product from different boronic acid derivatives, highlighting the influence of the ester group on the transmetalation rate. While not a direct fluoro vs. non-fluoro comparison, it illustrates the significant impact of the boronic ester structure on reactivity.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 |
| Catechol 4-fluorophenylboronic ester | 26.8 ± 0.50 | 4.64 |
| Glycol 4-fluorophenylboronic ester | 133 ± 7.0 | 23.0 |
| Dimethyl 4-fluorophenylboronic ester | 2.26 ± 0.31 | 0.39 |
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. The following methodologies are representative of the experiments cited in this guide.
General Protocol for Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for comparing the reactivity of a fluorinated arylboronic ester with its non-fluorinated counterpart.
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
Fluorinated or Non-fluorinated arylboronic acid/ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C, or Pd(OAc)₂) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane, DMF/H₂O)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the arylboronic acid or ester, the palladium catalyst, and the base.[3][5]
-
Stir the reaction mixture at the desired temperature (e.g., 70-110 °C).[7]
-
Monitor the reaction progress at specific time intervals (e.g., 3, 8, 24, 48 hours) using an appropriate analytical technique such as GC-MS or LC-MS.[7]
-
Upon completion, or at each time point, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product if necessary.
-
Analyze the conversion and/or isolated yield to compare the reactivity of the two boron reagents.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The electronic properties of the arylboronic ester can influence the efficiency of this cycle.
The general workflow for comparing the reactivity of fluorinated and non-fluorinated arylboronic esters is a systematic process involving parallel reaction setup and analysis.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in a Key Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of three widely used palladium catalysts for the coupling of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoanisole, a common transformation in the synthesis of functionalized biaryl compounds. The information presented is a synthesis of data from analogous reactions in the scientific literature, providing a framework for catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the typical performance of three classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound and 4-bromoanisole. The data is compiled and extrapolated from various studies on similar substrates to provide a comparative overview.
| Catalyst System | Catalyst Loading (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 3 - 5 | PPh₃ (integral) | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 12 - 24 | 75 - 85 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | 1 - 3 | dppf (integral) | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or DME | 80 - 100 | 4 - 12 | 85 - 95 |
| XPhos Pd G3 (Buchwald Precatalyst) | 0.5 - 2 | XPhos (integral) | K₃PO₄ | THF/H₂O or Toluene | Room Temp. - 60 | 1 - 4 | > 95 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using each of the compared catalyst systems are provided below. These are generalized protocols that can be adapted for specific research needs.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents, such as a 4:1 mixture of toluene and water (10 mL), via syringe.
Reaction Execution:
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to a dry reaction vessel.
-
Add a magnetic stir bar and seal the vessel.
-
Remove the vessel from the glovebox and add degassed 1,4-dioxane (10 mL) via syringe.
Reaction Execution:
-
Heat the mixture to 100°C and stir vigorously.
-
Monitor the reaction's progress. Reaction times are typically in the range of 4-12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether (15 mL).
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to isolate the desired biaryl product.
Protocol 3: Using a Buchwald Precatalyst (XPhos Pd G3)
Reaction Setup:
-
To a reaction vial, add 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Seal the vial with a cap containing a septum.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed THF (5 mL) and water (0.5 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40°C) for 1-4 hours.
-
Monitor for completion by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature (if heated).
-
Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the eluent under reduced pressure to yield the crude product, which can be further purified by recrystallization or flash chromatography if necessary.
Visualizing the Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below, from reagent preparation to product purification.
A Comparative Benchmarking Study: 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Potassium (4-Fluorophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and substrate scope of this transformation. This guide provides a comprehensive comparison of two widely utilized boron reagents: 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronic ester, and potassium (4-fluorophenyl)trifluoroborate.
This publication aims to furnish researchers with the necessary data to make informed decisions when selecting a boron reagent for their specific synthetic needs. The comparison encompasses physical properties, stability, solubility, and a critical evaluation of their performance in the Suzuki-Miyaura cross-coupling reaction, supported by representative experimental data.
At a Glance: Key Physicochemical and Stability Properties
A fundamental understanding of the physical and chemical properties of each reagent is paramount for their effective handling, storage, and application in synthesis. The following table summarizes the key characteristics of this compound and potassium (4-fluorophenyl)trifluoroborate.
| Property | This compound | Potassium (4-fluorophenyl)trifluoroborate |
| Molecular Formula | C₁₂H₁₆BFO₂ | C₆H₄BF₄K |
| Molecular Weight | 222.07 g/mol | 202.00 g/mol [1] |
| Appearance | Typically a white to off-white solid | White to almost white powder or crystal[2][3] |
| Melting Point | Not widely reported, but expected to be a low-melting solid | 297 °C (decomposes)[2] |
| Stability | Generally good stability, can be purified by chromatography, but may be susceptible to hydrolysis. | Excellent stability to air and moisture, often crystalline and easy to handle. |
| Solubility | Generally soluble in a wide range of organic solvents (e.g., THF, dioxane, toluene, DMF). | Generally has poor solubility in many organic solvents but is soluble in methanol, acetonitrile, and water.[4] |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
Table 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Mesylates with (4-Fluorophenyl)boron Reagents [5]
| Boron Reagent | Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Anisyl mesylate | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| Potassium (4-fluorophenyl)trifluoroborate | 4-Anisyl mesylate | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane/H₂O (9:1) | 100 | 24 | 92 |
Note: The data presented is based on a representative nickel-catalyzed Suzuki-Miyaura reaction.[5] The requirement of water for the efficient coupling of the trifluoroborate salt is a key observation.[5]
Generally, in palladium-catalyzed Suzuki-Miyaura reactions, boronic acids are considered the most reactive species.[6] Pinacol boronic esters, while more stable, are often less reactive than their corresponding boronic acids.[6][7] It is widely believed that the pinacol ester undergoes in-situ hydrolysis to the boronic acid under the basic aqueous conditions of the reaction, which then participates in the catalytic cycle.[7]
Potassium trifluoroborate salts are also highly stable, often more so than boronic acids, particularly towards moisture and air. Their reactivity in Suzuki-Miyaura couplings is well-established, and they are considered excellent alternatives to boronic acids and esters.[8]
Experimental Protocols
To provide a practical framework for the application of these reagents, the following are detailed experimental protocols for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Reaction:
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-fluoro-4'-methoxybiphenyl.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (4-fluorophenyl)trifluoroborate
Reaction:
Materials:
-
Potassium (4-fluorophenyl)trifluoroborate (1.1 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction tube, add potassium (4-fluorophenyl)trifluoroborate, 4-bromoanisole, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the reaction tube.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-fluoro-4'-methoxybiphenyl.
Logical Workflow for Reagent Selection
The choice between this compound and potassium (4-fluorophenyl)trifluoroborate depends on several factors, including the specific reaction conditions, the nature of the coupling partners, and practical considerations such as handling and purification. The following diagram illustrates a decision-making workflow to guide reagent selection.
Conclusion
Both this compound and potassium (4-fluorophenyl)trifluoroborate are valuable and effective reagents for the introduction of the 4-fluorophenyl moiety via Suzuki-Miyaura cross-coupling.
This compound offers the advantage of good solubility in a wide range of common organic solvents, which can be beneficial for homogeneous reaction conditions. While generally considered less reactive than the corresponding boronic acid, its stability allows for easier handling and purification.
Potassium (4-fluorophenyl)trifluoroborate excels in its exceptional stability to air and moisture, making it a robust and user-friendly reagent. Experimental evidence suggests it can provide higher yields in cross-coupling reactions, particularly with the inclusion of water as a co-solvent.[5] Its primary limitation is its lower solubility in many non-polar organic solvents.
The choice between these two reagents should be guided by the specific requirements of the synthetic target and the reaction conditions. For reactions where high stability and potentially higher yields are paramount, and the use of aqueous co-solvents is acceptable, potassium (4-fluorophenyl)trifluoroborate is an excellent choice. Conversely, when solubility in a broad range of organic solvents is a key consideration for optimizing reaction conditions, this compound presents a compelling alternative. This guide provides the foundational data and protocols to empower researchers to make a strategic selection, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium 4-fluorophenyltrifluoroborate 95 192863-35-7 [sigmaaldrich.com]
- 3. Potassium (4-Fluorophenyl)trifluoroborate | 192863-35-7 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions: The Case of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly vital in pharmaceutical development for the construction of complex biaryl structures. The choice of the boron reagent is a critical parameter that dictates reaction efficiency, stability, and kinetics. This guide provides an objective, data-driven comparison of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol ester) against its corresponding boronic acid and other ester derivatives, focusing on the kinetic aspects of the reaction.
Executive Summary
While boronic acids are often considered more reactive, their pinacol ester counterparts, such as this compound, offer significant advantages in terms of stability, handling, and purification.[1] Kinetic investigations reveal that boronic esters can participate directly in the transmetalation step without prior hydrolysis, and under certain conditions, can lead to significant rate enhancements compared to boronic acids.[2] The choice between a boronic acid and a boronic ester is therefore a nuanced decision, depending on the specific reaction conditions and desired outcomes.[3]
Performance Comparison: Boronic Pinacol Esters vs. Boronic Acids
The reactivity of organoboron reagents in the Suzuki-Miyaura catalytic cycle is heavily influenced by their structure. Generally, boronic acids are more reactive than their ester derivatives.[4] However, this higher reactivity comes at the cost of lower stability, as they are prone to side reactions like protodeboronation and oxidative homocoupling.[3][5]
Boronic pinacol esters, while sometimes exhibiting slower initial reaction rates, provide a "slow-release" of the active boronate species, which can mitigate side reactions and ultimately lead to higher yields.[5] Crucially, studies have shown that the transmetalation step—often the rate-determining step—can proceed directly from the boronic ester.[2][6] The rate of this transfer is influenced by the electronic properties of the ester's oxygen atoms and the steric bulk around the boron atom.[6] For this compound, the steric hindrance from the pinacol group can slow the formation of pre-transmetalation intermediates compared to less bulky esters.[6]
Quantitative Kinetic Data Comparison
Direct, side-by-side kinetic comparisons for a wide range of substrates are not always available in a single publication. However, compiling data from various studies provides a clear picture of the relative performance. The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with 4-fluorophenylboron reagents and related derivatives.
| Boron Reagent | Aryl Halide Partner | Catalyst System | Solvent(s) | Base | Temp (°C) | Rate Constant (k) / TOF (h⁻¹) | Notes |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Graphene-COOH-Pd Nanoparticles | DMF/H₂O | K₂CO₃ | 110 | TOF: ~67.1 h⁻¹[7] | High turnover frequency observed, indicating high reactivity.[7] |
| 4-Fluorophenylboronic Acid | Arylpalladium Complex | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | THF | - | -30 | k: 5.78 ± 0.13 × 10⁻⁴ s⁻¹[6] | This represents the rate of product formation from a pre-formed palladium-boronate complex, providing a direct measure of the transmetalation step's speed.[6] |
| This compound (Pinacol Ester) | Arylpalladium Complex | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | THF | - | -30 | Sigmoidal kinetic profile, t₁/₂ ≈ 5.5 h[6] | The reaction did not follow simple first-order kinetics, and no discrete pre-transmetalation intermediate was observed, likely due to steric bulk. The reaction was significantly slower than with the corresponding boronic acid under these specific conditions.[6] |
| 4-Fluorophenylboroxine | Arylpalladium Complex | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | THF | - | -30 | k: 5.39 ± 0.07 × 10⁻³ s⁻¹[6] | The boroxine, a cyclic anhydride of the boronic acid, showed a rate ~9.3 times faster than the boronic acid itself, highlighting the significant impact of the boron reagent's form.[6] |
| Phenylboronic Acid (for baseline) | 4-Bromoanisole | Pd Nanoparticles in Polystyrene | EtOH/H₂O | NaOH | 60 | Initial Rate: ~1.5 x 10⁻⁵ M·s⁻¹ (Calculated from conversion data)[8] | Provides a baseline for a standard, non-fluorinated system under different catalytic conditions. |
Visualizing the Process
To better understand the reaction dynamics, two key diagrams are presented below: the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of Suzuki reactions.
Experimental Protocols
Reproducible kinetic analysis hinges on meticulous experimental execution. Below is a detailed protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Analysis via HPLC
This procedure provides a framework for coupling an aryl bromide with this compound.
1. Materials & Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane/Water mixture)
-
Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)
-
Quenching Solution (e.g., Acetonitrile)
2. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction flask equipped with a magnetic stir bar, add the aryl bromide, boronic ester, base, catalyst, ligand, and internal standard.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Using a gas-tight syringe, add the degassed solvent to the flask.[9]
3. Initiation and Sampling:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature to initiate the reaction (t=0).
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (~50-100 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a prepared vial containing a known volume of the quenching solution. This stops the reaction and dilutes the sample for analysis.
4. Quantitative Analysis:
-
Analyze each quenched sample by HPLC or GC.
-
Generate a calibration curve for the starting material, product, and internal standard to determine their respective concentrations in each aliquot.
-
The concentration of the reactant or product at each time point is calculated relative to the constant concentration of the internal standard.
5. Data Processing:
-
Plot the concentration of the starting material (or product) versus time.
-
From this plot, determine the initial reaction rate.
-
To determine the reaction order and rate constant (k), plot the data according to integrated rate laws (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order). The plot that yields a straight line reveals the order of the reaction with respect to that reactant.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Mechanism of 4-Fluorophenylboronic Acid Pinacol Ester Coupling: A DFT-Guided Comparison
For researchers, scientists, and professionals in drug development, understanding the intricacies of cross-coupling reactions is paramount for efficient synthesis design. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the mechanistic pathways involved in the coupling of 4-Fluorophenylboronic acid pinacol ester, supported by experimental and computational data from recent DFT (Density Functional Theory) studies.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While the general catalytic cycle is well-established, the specific mechanism for different boronic acid derivatives, such as the widely used pinacol esters, can vary. This guide delves into the mechanistic nuances of 4-fluorophenylboronic acid pinacol ester coupling, a reaction of significant interest in the synthesis of fluorinated organic molecules for pharmaceutical and materials science applications.
Mechanistic Pathways: A Comparative Overview
The catalytic cycle of the Suzuki-Miyaura reaction broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination. For boronic acid pinacol esters, the transmetalation step, where the organic group is transferred from boron to the palladium center, is of particular interest and has been the subject of detailed mechanistic investigations. Two primary pathways are generally considered:
-
The Boronate Pathway: In this mechanism, the boronic ester is activated by a base (e.g., a hydroxide or alkoxide) to form a more nucleophilic boronate species. This tetra-coordinated boron intermediate then readily transmetalates with the palladium complex.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium precursor to form an oxo-palladium species. This species then interacts with the neutral boronic ester, facilitating the transfer of the aryl group.
DFT studies and experimental evidence suggest that for 4-fluorophenylboronic acid pinacol ester, the reaction can proceed via a mechanism that involves the formation of a pre-transmetalation intermediate.[1]
Quantitative Analysis of Reaction Intermediates and Kinetics
Kinetic studies provide crucial insights into the rate-determining steps and the influence of different reagents on the reaction mechanism. The following table summarizes key kinetic data from a comparative study of different boronic acid derivatives in a Suzuki-Miyaura coupling reaction.
| Boron Reagent | Relative Rate (k_rel) | Observations |
| 4-Fluorophenylboronic acid | 1.00 | Baseline for comparison. |
| 4-Fluorophenylboronic acid pinacol ester | Slower than boronic acid | The steric bulk of the pinacol group can hinder the formation of the pre-transmetalation intermediate.[1] |
| Catechol 4-fluorophenylboronic ester | ~4.3 times faster than boronic acid | The electronic properties of the catechol moiety can accelerate the transmetalation step.[1] |
| Glycol 4-fluorophenylboronic ester | ~23 times faster than boronic acid | The glycol moiety significantly enhances the rate of transmetalation.[1] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon published research.
General Procedure for Kinetic Studies of the Suzuki-Miyaura Coupling:
A solution of the palladium precursor, such as [(i-Pr3P)(4-FC6H4)Pd(OH)]2, in a suitable solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). The boronic acid or ester (1.0 equivalent per Pd) is then added. The reaction mixture is warmed to the desired temperature (e.g., -30 °C), and the formation of the cross-coupling product is monitored over time using an appropriate analytical technique, such as 19F NMR spectroscopy.[1] First-order rate constants are then determined from the kinetic data.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid pinacol ester, as informed by DFT studies.
References
Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the pinacol boronate ester class of compounds. These compounds are known for their susceptibility to hydrolysis, posing unique analytical challenges. This document outlines various chromatographic techniques, their respective experimental protocols, and performance data to aid researchers, scientists, and drug development professionals in selecting and implementing a robust analytical method.
Pinacol boronate esters are crucial intermediates in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate quantification is essential for process control and quality assurance. However, the facile hydrolysis of the boronate ester to its corresponding boronic acid necessitates specialized analytical approaches to ensure data integrity.[1]
Comparison of Analytical Techniques
The primary challenge in the analysis of this compound and its analogues is preventing on-column hydrolysis during chromatographic separation.[2][3] Several techniques have been developed to address this issue, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) being the most prominent. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with Modified Mobile Phase | Separation based on hydrophobicity. Use of aprotic diluents and high pH mobile phases with ion-pairing reagents minimizes hydrolysis.[1] | - Widely available instrumentation. - Good resolution and sensitivity. | - Method development can be complex. - High pH can degrade silica-based columns. - Retention of the polar boronic acid can be challenging.[4] | Purity analysis of pinacol boronate esters, stability studies. |
| Reversed-Phase HPLC (RP-HPLC) with Low Silanol Activity Columns | Separation based on hydrophobicity. Columns with low residual silanol groups reduce catalytic hydrolysis on the stationary phase.[2][3] | - Simpler mobile phases (no pH modifier). - Improved stability of the analyte on-column. | - Column selection is critical. - May not be suitable for all pinacol boronate esters. | Routine quality control and purity assessment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | - Excellent retention of both the pinacol boronate ester and its more polar boronic acid hydrolysant.[5] - Good peak shapes for polar compounds. | - Requires careful mobile phase preparation and column equilibration. - Can be more sensitive to matrix effects. | Simultaneous analysis of the pinacol boronate ester and its boronic acid degradant. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | - High sensitivity and selectivity. - Provides structural information. | - Not suitable for non-volatile compounds; hydrolysis to the non-volatile boronic acid is a major issue.[1] - May require derivatization to improve volatility and stability.[6] | Analysis of thermally stable and volatile boronic acid derivatives or impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous pinacol boronate esters and should be validated for the specific analysis of this compound.
RP-HPLC with High pH Mobile Phase
This method is designed to stabilize the pinacol boronate ester by using a highly basic mobile phase.[1]
-
Instrumentation: Agilent 1200 series HPLC or equivalent.
-
Column: A column stable at high pH, such as a Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 12.4 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Aprotic solvent such as Acetonitrile or Tetrahydrofuran (THF).[7]
RP-HPLC with Low Silanol Activity Column
This approach minimizes on-column hydrolysis by using a stationary phase with minimal active silanol groups.[2][3]
-
Instrumentation: Agilent 1200 series HPLC or equivalent.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A:B to retain the compound, then increase B to elute. A typical starting point could be 60% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile.[7]
HILIC Method
This method is particularly useful for the simultaneous analysis of the pinacol boronate ester and its boronic acid.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: ZIC-cHILIC, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile.
GC-MS Method (for related impurities)
While direct analysis of the title compound is challenging due to potential degradation, GC-MS is a powerful tool for identifying and quantifying volatile impurities or derivatives.[6]
-
Instrumentation: Agilent 7890B GC with 5977A MS detector or equivalent.
-
Column: HP-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Program: 80 °C (hold 3 min), then ramp at 15 °C/min to 250 °C (hold 5 min).
-
Inlet Temperature: 250 °C, split mode (e.g., 100:1).
-
MS Transfer Line: 220 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Single Ion Monitoring (SIM) for target analytes.
-
Sample Preparation: Dissolve in a suitable volatile and aprotic solvent. Derivatization may be necessary for the corresponding boronic acid.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. The data is based on studies of analogous pinacol boronate esters and should be considered representative. A full method validation according to ICH guidelines would be required for the specific analysis of this compound.
| Parameter | RP-HPLC (High pH) | RP-HPLC (Low Silanol) | HILIC | GC-MS (for derivatives) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99[8] |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent | Analyte dependent | 0.05 - 5 mg/L[8] |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | Analyte dependent | 2.5 - 12.5 mg/L[8] |
| Precision (%RSD) | < 2% | < 2% | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for quantifying this compound.
Caption: A generalized workflow for analytical method development, validation, and routine analysis.
Comparison of Analytical Method Attributes
This diagram provides a visual comparison of the key attributes of the different analytical techniques discussed.
Caption: A logical diagram comparing the primary analytical methods and their key considerations.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Synthetic Building Block
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides a comprehensive cross-validation of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester of 4-fluorophenylboronic acid, by comparing its performance with alternative reagents, supported by experimental data and detailed protocols.
Performance Comparison of Arylboron Reagents
The utility of an arylboron reagent in Suzuki-Miyaura coupling is a balance between its reactivity and stability. While boronic acids are generally more reactive, their pinacol esters, such as this compound, offer enhanced stability, making them easier to handle, purify, and store.[1] This stability is a significant advantage in complex, multi-step syntheses where the integrity of starting materials is paramount.
The electronic properties of substituents on the phenyl ring play a crucial role in the reaction's efficiency. Electron-donating groups on the boronic acid generally lead to higher yields, while electron-withdrawing groups can sometimes diminish reactivity.[2] However, the fluorine atom at the para-position in this compound presents a nuanced case. Despite fluorine's electron-withdrawing inductive effect, experimental evidence suggests that 4-fluorophenylboronic acid can be a highly effective coupling partner.
A comparative study on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various boronic acids demonstrated that 4-fluorophenylboronic acid leads to nearly complete halide conversion, outperforming phenylboronic acid and 4-carboxyphenylboronic acid under the same conditions. This suggests that the electronic effect of the para-fluoro substituent is beneficial for the reaction kinetics.
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Halide Conversion (%) |
| 4-Fluorophenylboronic Acid | 70 | 3 | ~95 |
| 70 | 48 | ~100 | |
| 110 | 3 | ~100 | |
| Phenylboronic Acid | 70 | 3 | ~90 |
| 70 | 48 | ~98 | |
| 110 | 3 | ~98 | |
| 4-Carboxyphenylboronic Acid | 70 | 3 | ~40 |
| 70 | 48 | ~60 | |
| 110 | 3 | ~75 | |
| 4-Vinylphenylboronic Acid | 70 | 3 | ~20 |
| 70 | 48 | ~30 | |
| 110 | 3 | ~80 |
Table 1: Comparison of halide conversion in the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with different boronic acids. Data sourced from a study using a Pd-supported nanoparticle catalyst. The molar ratio of halide to boronic acid was 1:1.2, with K₂CO₃ as the base.
Experimental Protocols
A successful Suzuki-Miyaura coupling reaction is highly dependent on the precise execution of the experimental protocol. Below are detailed methodologies for a general reaction using an arylboronic acid pinacol ester like this compound.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or pressure tube, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical laboratory workflow.
References
A Comparative Guide to the Application of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic introduction of fluorinated aryl moieties is a cornerstone of modern molecular design. The Suzuki-Miyaura cross-coupling reaction serves as a premier method for forging carbon-carbon bonds, and the choice of the organoboron reagent is critical to its success. This guide provides an objective, data-driven comparison between 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronate ester) and its primary alternative, 4-fluorophenylboronic acid.
The introduction of a 4-fluorophenyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability and binding affinity.[1] Both this compound and 4-fluorophenylboronic acid serve as effective donors of this moiety in palladium-catalyzed cross-coupling reactions. The primary distinction between them lies in a crucial trade-off between chemical stability and reaction kinetics.
The Stability vs. Reactivity Trade-Off
Pinacol boronate esters, such as this compound, are widely recognized for their superior stability compared to their corresponding boronic acids. They are generally crystalline, bench-stable solids that are less susceptible to degradation pathways like protodeboronation (the undesired cleavage of the C-B bond). This enhanced stability simplifies purification, handling, and long-term storage, making them highly reliable reagents in complex synthetic sequences.
Conversely, arylboronic acids are often more reactive, which can lead to faster reaction times.[2] This reactivity stems from the Lewis acidic nature of the boronic acid, which can facilitate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this higher reactivity comes at the cost of reduced stability, particularly for boronic acids bearing electron-withdrawing groups or certain heterocyclic motifs.
Quantitative Performance Comparison
While preparative yields can be optimized to be high for both reagents, kinetic studies of the elementary steps of the catalytic cycle provide a clear quantitative measure of the inherent reactivity difference. A study by Thomas et al. investigated the rate of formation of the cross-coupled product from a pre-formed palladium complex, directly measuring the impact of the boron reagent's structure on the transmetalation step.
The data below is derived from this kinetic analysis, comparing the approximate time to completion for product formation from 4-fluorophenylboronic acid and its pinacol ester under stoichiometric, non-catalytic conditions. This highlights the intrinsic reactivity difference affecting the key C-C bond-forming step.
| Reagent | Structure | Relative Time for Product Formation | Key Attribute |
| 4-Fluorophenylboronic Acid | B(OH)2%7D) | ~1.2 hours |
| This compound | B(pin)%7D) | ~5.5 hours |
| Data adapted from kinetic experiments described in Thomas et al., J. Am. Chem. Soc. 2017, 139, 38, 13468–13481. The times reflect product formation from a specific palladium-hydroxide dimer complex and are a relative measure of reactivity.[3] |
This kinetic data illustrates that under these specific conditions, the boronic acid reacts approximately 4.5 times faster than the pinacol ester, underscoring its higher intrinsic reactivity. However, in a practical, catalytic synthesis, factors such as reagent stability and the potential for side reactions often make the pinacol ester a more reliable and ultimately higher-yielding choice, especially in complex syntheses or with sensitive substrates.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide (4-bromoanisole) with both 4-fluorophenylboronic acid and its pinacol ester.
Protocol 1: Coupling with 4-Fluorophenylboronic Acid
This protocol is a standard method for Suzuki-Miyaura couplings using a boronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Fluorophenylboronic acid (1.2 mmol, 168 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 4-fluorophenylboronic acid, Pd(OAc)₂, triphenylphosphine, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-4'-methoxybiphenyl.
Protocol 2: Coupling with this compound
This protocol is adapted for the slightly less reactive but more stable pinacol ester. Reaction times may be longer, but the stability of the reagent can lead to cleaner reaction profiles.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 266 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a dry Schlenk flask, combine 4-bromoanisole, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford 4-fluoro-4'-methoxybiphenyl.
Visualization of Experimental Workflow
The general workflow for performing a Suzuki-Miyaura coupling reaction, from setup to product isolation, is outlined below.
Conclusion
The choice between this compound and 4-fluorophenylboronic acid is dictated by the specific demands of the synthetic challenge.
-
4-Fluorophenylboronic acid is the reagent of choice when rapid reaction times are desired and the stability of the reagent is not a concern. Its higher reactivity can be advantageous for less reactive aryl halides.
-
This compound is the superior option when stability, reproducibility, and ease of handling are paramount. It is particularly valuable in multi-step syntheses, for creating compound libraries where reagent longevity is important, and when working with substrates that are sensitive to the conditions that might cause boronic acid decomposition.
For drug development and process chemistry, the enhanced stability and reliability of the pinacol ester often outweigh the faster reaction kinetics of the boronic acid, making it a cornerstone reagent for the synthesis of novel fluorinated compounds.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane must adhere to strict safety protocols for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety measures is paramount during handling and disposal.
| Hazard Classification | GHS Codes | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Protective gloves (e.g., Nitrile rubber), Lab coat |
| Serious Eye Irritation | H319 | Safety glasses with side-shields or goggles, Face shield |
| Respiratory Tract Irritation | H335 | Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal company.[1][2] Never dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Place unwanted this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) into a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the relevant hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be a designated hazardous waste accumulation area.
2. Handling Contaminated Materials:
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above when handling the waste.
-
Spills: In the event of a spill, avoid creating dust.[3] Carefully sweep up the solid material or absorb it with an inert material and place it into the designated hazardous waste container.
-
Decontamination: Thoroughly decontaminate any surfaces that have come into contact with the chemical using an appropriate solvent and cleaning materials. Collect all cleaning materials for disposal as hazardous waste.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Proper handling and disposal are crucial to mitigate these risks.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is mandatory when working with this chemical. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[4][5] | Protects against splashes and dust, preventing serious eye irritation.[1][2][3] |
| Hand Protection | Disposable nitrile gloves.[4][6] | Provides a barrier against skin contact, which can cause irritation.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat worn over personal clothing.[4] Long pants and closed-toe shoes are also required.[7] | Minimizes skin exposure and protects from potential spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Safe Handling Practices: Avoid generating dust.[2] Keep the container tightly closed when not in use.[3][8]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[2][3]
-
Keep the container tightly sealed to prevent moisture contamination.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek medical attention if irritation persists.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3]
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2][3]
-
Do not allow the substance to enter drains or waterways.[9]
-
Contaminated materials, such as gloves and lab coats, should be placed in a designated, sealed container for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
- 1. 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BFO2 | CID 2759037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. fishersci.com [fishersci.com]
- 9. premixgroup.com [premixgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

